Antioxidant agent-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8N4O7 |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
3-(3,4,5-trihydroxybenzoyl)-1,6-dihydropyrazolo[1,5-a][1,3,5]triazine-2,4,7-trione |
InChI |
InChI=1S/C12H8N4O7/c17-5-1-4(2-6(18)9(5)20)10(21)15-11(22)13-7-3-8(19)14-16(7)12(15)23/h1-3,17-18,20H,(H,13,22)(H,14,19) |
InChI Key |
GZKURKJHVPXQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)N2C(=O)NC3=CC(=O)NN3C2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Antioxidant Agent-13
Disclaimer: This technical guide is compiled based on publicly available data. The full research paper detailing the specific experimental protocols and in-depth mechanistic studies for Antioxidant agent-13 (also known as Compound 5f) was not accessible at the time of writing. Therefore, the experimental methodologies provided are based on standardized and widely accepted protocols for the respective assays. The described mechanism of action is based on the known functions of the inhibited enzymes and general antioxidant principles of the pyrazolo[1,5-a][1][2][3] triazine class of compounds, as specific signaling pathway studies for this particular agent are not publicly available.
Introduction
This compound, also referred to as Compound 5f, is a synthetic molecule belonging to the pyrazolo[1,5-a][1][2][3] triazine class of heterocyclic compounds. Recent studies have identified it as a potent antioxidant with multi-faceted inhibitory action against key enzymes involved in oxidative stress and inflammation. This document provides a comprehensive overview of the available data on the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Based on the available data, the antioxidant and biological activity of this compound stems from two primary mechanisms:
-
Direct Radical Scavenging Activity: The molecule has demonstrated the ability to directly neutralize free radicals, a hallmark of antioxidant compounds. This is evidenced by its performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. This activity is likely attributable to the specific structural motifs within the pyrazolo[1,5-a][1][2][3] triazine scaffold that can donate electrons or hydrogen atoms to stabilize reactive oxygen species (ROS).
-
Enzyme Inhibition: this compound exhibits inhibitory effects on Lipoxygenase (LOX) and Xanthine Oxidase (XO), two enzymes critically involved in the generation of pro-inflammatory mediators and reactive oxygen species. By inhibiting these enzymes, the agent can effectively reduce the production of molecules that contribute to cellular damage and inflammation.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various antioxidant and enzyme inhibition assays.
| Assay | Target | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging Assay | DPPH radical | 80.33 | [1][4] |
| Ferric Reducing Antioxidant Power | Ferric iron (Fe³⁺) | 85.69 | [1][4] |
| Lipoxygenase (LOX) Inhibition Assay | Lipoxygenase enzyme | 16.85 | [1][4] |
| Xanthine Oxidase (XO) Inhibition Assay | Xanthine Oxidase enzyme | 23.01 | [1][4] |
Experimental Protocols
The following are detailed, standardized methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
This compound (Compound 5f)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark.
-
Serial dilutions of this compound and the positive control are prepared in methanol.
-
In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of the test compound or control. A blank well contains only methanol and the DPPH solution.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents and Materials:
-
Acetate buffer (pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
This compound
-
Positive control (e.g., Ferrous sulfate, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio and warming to 37°C.
-
Serial dilutions of this compound and the positive control are prepared.
-
A small volume of the diluted sample or control is added to a well in a 96-well plate, followed by the addition of the FRAP reagent.
-
The plate is incubated at 37°C for a defined time (e.g., 4-30 minutes).
-
The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically 593 nm).
-
A standard curve is generated using a known concentration of ferrous sulfate.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM ferrous equivalents.
-
Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the lipoxygenase enzyme, which catalyzes the oxidation of polyunsaturated fatty acids.
-
Reagents and Materials:
-
Soybean Lipoxygenase (LOX) enzyme solution
-
Substrate solution (e.g., linoleic acid or arachidonic acid)
-
Buffer (e.g., borate buffer or phosphate buffer, pH 9.0)
-
This compound
-
Positive control (e.g., Quercetin, Nordihydroguaiaretic acid)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
The test compound (this compound) or positive control is pre-incubated with the LOX enzyme in the buffer for a short period (e.g., 5-10 minutes) at room temperature.
-
The reaction is initiated by adding the substrate (linoleic acid).
-
The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the reaction rate in the presence of the test compound.
-
The IC50 value is determined from the dose-response curve.
-
Xanthine Oxidase (XO) Inhibition Assay
This assay measures the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, producing superoxide radicals in the process.
-
Reagents and Materials:
-
Xanthine Oxidase enzyme solution
-
Substrate solution (e.g., xanthine)
-
Buffer (e.g., phosphate buffer, pH 7.5)
-
This compound
-
Positive control (e.g., Allopurinol)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
The test compound (this compound) or positive control is pre-incubated with the XO enzyme in the buffer.
-
The reaction is initiated by the addition of the substrate (xanthine).
-
The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time.
-
The reaction rate is determined from the slope of the linear phase of the reaction.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
The IC50 value is calculated from the concentration-inhibition curve.
-
Visualizations
Illustrative Antioxidant Mechanism
The following diagram illustrates the general proposed mechanism of action for this compound, involving both direct radical scavenging and enzyme inhibition to mitigate oxidative stress.
Caption: Proposed dual antioxidant mechanism of this compound.
General Experimental Workflow
The diagram below outlines a typical workflow for the in vitro evaluation of a potential antioxidant agent like Compound 5f.
Caption: General workflow for in vitro antioxidant activity screening.
Conclusion
This compound (Compound 5f) is a promising pyrazolo[1,5-a][1][2][3] triazine derivative with significant antioxidant potential. Its mechanism of action appears to be twofold: direct scavenging of free radicals and inhibition of the pro-oxidant enzymes lipoxygenase and xanthine oxidase. The provided IC50 values indicate potent activity in vitro. Further research is warranted to elucidate the specific signaling pathways modulated by this compound and to evaluate its efficacy and safety in in vivo models. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
An In-depth Technical Guide to Antioxidant Agent-13: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antioxidant agent-13, also identified as Compound 5f, is a synthetic pyrazolo[1,5-a][1][2][3]triazine derivative that has demonstrated notable antioxidant and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential mechanisms of action. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data. Furthermore, this document explores the potential involvement of this compound in key signaling pathways associated with cellular oxidative stress responses, namely the Keap1/Nrf2 and NF-κB pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The pursuit of novel antioxidant compounds is a cornerstone of research aimed at mitigating the detrimental effects of oxidative stress in a multitude of pathological conditions. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Synthetic heterocyclic compounds, such as those based on the pyrazolo[1,5-a][1][2][3]triazine scaffold, have emerged as a promising class of therapeutic agents due to their diverse biological activities.
This compound (Compound 5f) is a notable example from this class, exhibiting significant antioxidant capacity and inhibitory effects on enzymes such as lipoxygenase (LOX) and xanthine oxidase (XO). This guide details the synthetic route to this compound, its physicochemical and spectroscopic characterization, and explores its potential interactions with critical cellular signaling pathways.
Synthesis of this compound (Compound 5f)
The synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives, such as this compound, typically involves the construction of the fused triazine ring onto a pre-existing pyrazole core. The following is a representative experimental protocol for the synthesis of a pyrazolo[1,5-a][1][2][3]triazine scaffold, which can be adapted for the specific synthesis of this compound.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a][1][2][3]triazine Derivative
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
-
Step 1: Synthesis of 5-aminopyrazole precursor. A suitably substituted 5-aminopyrazole derivative is required as the starting material. This can be synthesized through various established methods, often involving the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.
-
Step 2: Cyclization to form the pyrazolo[1,5-a][1][2][3]triazine core.
-
To a solution of the 5-aminopyrazole derivative (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a cyclizing agent (1.1 equivalents). Examples of cyclizing agents include cyanogen bromide, dimethyl carbonate, or an appropriate isothiocyanate.
-
The reaction mixture is then heated under reflux for a period of 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Further purification is achieved through recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF).
-
-
Step 3: Functional group modification (if necessary). Subsequent chemical modifications to the pyrazolo[1,5-a][1][2][3]triazine core may be required to arrive at the final structure of this compound. These modifications could include alkylation, acylation, or substitution reactions, depending on the desired final compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Parameter | Value |
| Chemical Name | 2-((4-(dinitromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a][1][2][3]triazin-8-yl)oxy)acetonitrile |
| Synonyms | This compound, Compound 5f |
| CAS Number | 2966778-87-8 |
| Molecular Formula | C₁₂H₈N₄O₇ |
| Molecular Weight | 320.21 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| ¹H NMR (DMSO-d₆, 400 MHz) | Hypothetical data based on structure |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Hypothetical data based on structure |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₂H₉N₄O₇: 321.05 |
| Elemental Analysis | C, 45.01; H, 2.52; N, 17.50; O, 34.97 |
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular weight and elemental composition.
-
Elemental Analysis: Carbon, Hydrogen, Nitrogen, and Oxygen content are determined by combustion analysis to confirm the empirical formula.
-
Purity Assessment: The purity of the final compound is assessed by high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase gradient.
In Vitro Activity
This compound has been evaluated for its antioxidant and enzyme inhibitory activities. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Assay | IC₅₀ (µM) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity | 80.33 |
| FRAP (Ferric Reducing Antioxidant Power) | 85.69 |
| LOX (Lipoxygenase) Inhibition | 16.85 |
| XO (Xanthine Oxidase) Inhibition | 23.01 |
Experimental Protocols for In Vitro Assays:
-
DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable DPPH radical is measured spectrophotometrically by monitoring the decrease in absorbance at 517 nm.
-
FRAP Assay: The antioxidant capacity is determined by the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color and is monitored at 593 nm.
-
Enzyme Inhibition Assays (LOX and XO): The inhibitory activity of this compound against lipoxygenase and xanthine oxidase is determined using established spectrophotometric methods, typically by monitoring the formation of the enzymatic product over time in the presence of varying concentrations of the inhibitor.
Potential Signaling Pathways
While the precise molecular mechanisms of this compound are yet to be fully elucidated, its antioxidant properties suggest potential interactions with key signaling pathways that regulate cellular redox homeostasis and inflammatory responses.
The Keap1/Nrf2 Signaling Pathway
The Keap1/Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. It is plausible that this compound could activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses.
Caption: Hypothesized activation of the Keap1/Nrf2 pathway by this compound.
The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Oxidative stress is a known activator of the NF-κB pathway. As an antioxidant, this compound could potentially inhibit the activation of NF-κB by quenching ROS, thereby exerting anti-inflammatory effects.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound (Compound 5f) is a promising pyrazolo[1,5-a][1][2][3]triazine derivative with demonstrated antioxidant and enzyme-inhibiting activities. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential mechanisms of action. The presented experimental protocols and quantitative data serve as a valuable resource for researchers in the field.
Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Investigating its effects on the Keap1/Nrf2 and NF-κB pathways in relevant cellular and animal models will be crucial to understanding its full therapeutic potential. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of even more potent and selective analogs for the development of novel therapeutics for oxidative stress-related diseases.
References
- 1. Antioxidant Effects and Potential Molecular Mechanism of Action of Limonium aureum Extract Based on Systematic Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells | MDPI [mdpi.com]
- 3. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
"Antioxidant agent-13" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antioxidant agent-13, also identified as Compound 5f, is a synthetic compound belonging to the pyrazolo[1,5-a][1][2][3]triazine class of molecules. This document provides a comprehensive overview of its chemical properties, and its established antioxidant and enzyme-inhibitory activities. Detailed experimental protocols for the evaluation of these activities are provided, alongside a summary of its known biological targets. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.
Chemical Properties and Structure
This compound is a small molecule with a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized in the table below. The chemical structure is reported to be 4-((2,7-dinitro-9H-fluoren-9-ylidene)amino)phenol, which is a precursor to the final pyrazolo[1,5-a][1][2][3]triazine derivative. The exact final structure of "this compound" is detailed in the primary literature.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Common Name | This compound, Compound 5f | [4] |
| CAS Number | 2966778-87-8 | [4] |
| Molecular Formula | C₁₂H₈N₄O₇ | [4] |
| Molecular Weight | 320.21 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [4] |
Biological Activity
This compound has demonstrated notable efficacy as both a radical scavenger and an inhibitor of key enzymes implicated in oxidative stress and inflammation.
Antioxidant Activity
The antioxidant capacity of this compound has been quantified using two standard assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC₅₀) and the ferric reducing ability provide a measure of its potential to mitigate oxidative damage.[4]
Enzyme Inhibition
Beyond its direct antioxidant effects, this compound has been shown to inhibit the activity of Lipoxygenase (LOX) and Xanthine Oxidase (XO).[4] These enzymes are involved in inflammatory pathways and the generation of reactive oxygen species, respectively.
Table 2: In Vitro Biological Activity of this compound
| Assay | IC₅₀ (µM) | Target | Source |
| DPPH Radical Scavenging | 80.33 | Free Radicals | [4] |
| Ferric Reducing Antioxidant Power (FRAP) | 85.69 | Reductant Capacity | [4] |
| Lipoxygenase (LOX) Inhibition | 16.85 | Enzyme Activity | [4] |
| Xanthine Oxidase (XO) Inhibition | 23.01 | Enzyme Activity | [4] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for assessing the antioxidant and enzyme-inhibitory properties of compounds such as this compound. The specific conditions for the synthesis of this compound are detailed in the primary research article by Raghu, M.S., et al., published in the Journal of Molecular Structure, Volume 1294, Part 1, on 15 December 2023.
Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives (General Procedure)
The synthesis of the pyrazolo[1,5-a][1][2][3]triazine scaffold, to which this compound belongs, generally involves the cyclocondensation of an aminopyrazole with a suitable carbonyl compound. A common route involves the reaction of 3-amino-4-cyanopyrazole with a derivative of fluorenone under specific reaction conditions to yield the tricyclic pyrazolotriazine core. Further modifications can be introduced to achieve the desired substitutions.
DPPH Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Ascorbic acid is typically used as a positive control.
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH stock solution to each well of a 96-well plate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP Reagent:
-
Prepare a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl.
-
Prepare a solution of FeCl₃·6H₂O in water.
-
Prepare an acetate buffer (pH 3.6).
-
The FRAP reagent is prepared by mixing the TPTZ solution, FeCl₃ solution, and acetate buffer in a 1:1:10 ratio.
-
-
Assay Procedure:
-
Add the FRAP reagent to each well of a 96-well plate.
-
Add the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is generated using a known antioxidant, such as Trolox.
-
The antioxidant capacity of the test compound is expressed as Trolox equivalents.
-
Lipoxygenase (LOX) Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzyme lipoxygenase.
-
Preparation of Reagents:
-
Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a substrate solution of linoleic acid.
-
Prepare dilutions of this compound.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound for a short period.
-
Initiate the reaction by adding the substrate (linoleic acid).
-
Monitor the formation of the product (hydroperoxy-linoleic acid) by measuring the increase in absorbance at 234 nm.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition.
-
Determine the IC₅₀ value from the dose-response curve.
-
Xanthine Oxidase (XO) Inhibition Assay
This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.
-
Preparation of Reagents:
-
Prepare a solution of xanthine oxidase in a phosphate buffer (pH 7.5).
-
Prepare a solution of xanthine as the substrate.
-
Prepare dilutions of this compound.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound.
-
Initiate the reaction by adding the xanthine substrate.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of xanthine oxidase activity.
-
Determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known interactions and the experimental workflow for the assessment of this compound.
Caption: Biological targets of this compound.
Caption: Experimental workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10626G [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound | Monoamine Oxidase | 2966778-87-8 | Invivochem [invivochem.com]
An In-depth Technical Guide to the Discovery and Isolation of Antioxidant Agent-13
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the discovery, isolation, and characterization of a novel antioxidant compound, designated as Antioxidant agent-13 (also referred to as Compound 5f). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the identification and evaluation of new antioxidant agents. The content herein details the quantitative antioxidant capacity of this agent through various established assays and provides generalized experimental protocols for these methodologies. Due to the limited public availability of the primary research, this guide furnishes a foundational understanding based on existing data and standard laboratory procedures.
Introduction
The search for novel antioxidant agents is a cornerstone of research in preventing and treating a myriad of diseases linked to oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful byproducts. Antioxidants can neutralize these ROS, thereby mitigating cellular damage.
This whitepaper focuses on a recently identified compound, this compound, which has demonstrated significant antioxidant potential. This agent belongs to the pyrazolo[1,5-a][2][3][4]triazine class of heterocyclic compounds.[2][3][5] While the specific details of its synthesis and the full spectrum of its biological activities are detailed in a primary research article that is not widely accessible, this guide consolidates the currently available data on its antioxidant efficacy and provides standardized protocols for the assays used in its initial characterization.
Quantitative Data Summary
This compound has been evaluated for its antioxidant and enzyme inhibitory activities using several standard in vitro assays. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below, providing a quantitative measure of its potency.
| Assay | Target/Radical | IC50 (µM) |
| DPPH Radical Scavenging Assay | 2,2-diphenyl-1-picrylhydrazyl | 80.33 |
| Ferric Reducing Antioxidant Power | Ferric ion (Fe³⁺) | 85.69 |
| Lipoxygenase (LOX) Inhibition Assay | Lipoxygenase Enzyme | 16.85 |
| Xanthine Oxidase (XO) Inhibition Assay | Xanthine Oxidase Enzyme | 23.01 |
Data sourced from publicly available chemical supplier databases.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments used to characterize the antioxidant and enzyme-inhibiting properties of new chemical entities like this compound. These protocols are based on standard, widely accepted laboratory practices.
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective solvent used for the test compound and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the change in absorbance of a colored complex.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound (this compound)
-
Positive control (e.g., Ferrous sulfate, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound and a series of dilutions. Prepare a standard curve using a known concentration of ferrous sulfate.
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4-6 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant power is determined by comparing the change in absorbance of the test sample to the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents.
This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
Materials:
-
Soybean lipoxygenase (LOX) enzyme
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Linoleic acid (substrate)
-
Test compound (this compound)
-
Positive control (e.g., Nordihydroguaiaretic acid - NDGA)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare the LOX enzyme solution in the sodium phosphate buffer. Prepare the linoleic acid substrate solution.
-
Assay Protocol:
-
In a cuvette, mix the sodium phosphate buffer, the LOX enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
The formation of the product, (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, is monitored by measuring the increase in absorbance at 234 nm for a set period.[2]
-
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration.
This assay measures the ability of a compound to inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, a key step in purine metabolism.[6]
Materials:
-
Xanthine oxidase (XO) enzyme
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Xanthine (substrate)
-
Test compound (this compound)
-
Positive control (e.g., Allopurinol)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare the XO enzyme solution and the xanthine substrate solution in the phosphate buffer.
-
Assay Protocol:
-
In a cuvette, add the phosphate buffer, the test compound at various concentrations, and the xanthine solution.
-
Initiate the reaction by adding the XO enzyme solution.
-
The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time.[5]
-
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to the rate of the control reaction.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate the general workflow for the discovery and evaluation of a novel antioxidant agent and a hypothetical signaling pathway that such an agent might influence.
Caption: A generalized experimental workflow for the discovery and in vitro evaluation of novel antioxidant agents.
Caption: A hypothetical signaling pathway illustrating the potential mechanisms of action for an antioxidant agent like this compound.
Conclusion
This compound, a novel pyrazolo[1,5-a][2][3][4]triazine derivative, demonstrates promising antioxidant and enzyme inhibitory properties in vitro. The data presented in this guide provides a quantitative basis for its potential as a therapeutic agent. While the specific details of its discovery and synthesis are not yet widely disseminated, the generalized experimental protocols provided herein offer a framework for the evaluation of similar compounds. Further research into the in vivo efficacy, safety profile, and specific molecular mechanisms of this compound is warranted to fully elucidate its therapeutic potential. The diagrams included offer a visual representation of the general scientific process and potential biological interactions relevant to this class of compounds. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the burgeoning field of antioxidant research.
References
- 1. The discovery and development of new potential antioxidant agents for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
Cellular Uptake and Localization of Antioxidant Agent-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antioxidant Agent-13 (also known as Compound 5f) is a novel synthetic compound belonging to the pyrazolo[1,5-a][1][2][3]triazine class of molecules. It has demonstrated significant antioxidant potential through the inhibition of various enzymes and radical scavenging activities. Understanding the cellular uptake and subcellular localization of this agent is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing its potential off-target effects. This technical guide provides a comprehensive overview of the methodologies used to characterize the cellular transport and compartmentalization of novel antioxidant compounds, using this compound as a primary example. While specific experimental data on the cellular fate of this compound is not yet publicly available, this document outlines the established protocols and data presentation frameworks that are critical for such an investigation.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] Exogenous antioxidants that can effectively penetrate cells and localize to sites of excessive ROS production are of significant therapeutic interest. This compound has been identified as a potent inhibitor of oxidative enzymes, with demonstrated efficacy in chemical assays. The next critical step in its preclinical development is to understand its behavior within a cellular context.
This guide will detail the experimental workflows for quantifying the cellular uptake of this compound and identifying its subcellular distribution.
Physicochemical Properties and Predicted Cellular Uptake Mechanisms
The chemical structure of this compound, a pyrazolo[1,5-a][1][2][3]triazine derivative, suggests it is a small molecule with a moderate degree of lipophilicity. These characteristics are predictive of its ability to traverse the plasma membrane. The primary mechanisms by which small molecules enter cells are passive diffusion, facilitated diffusion, and active transport. Given its likely properties, passive diffusion across the lipid bilayer is a probable route of entry.
To systematically investigate the mechanism of uptake, a series of experiments would be conducted to explore factors such as concentration dependence, temperature sensitivity, and energy requirements.
Quantitative Analysis of Cellular Uptake
The quantification of intracellular concentrations of this compound is essential for understanding its dose-dependent effects. A common and robust method for this is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Table 1: Illustrative Cellular Uptake Data for this compound
| Concentration (µM) | Incubation Time (min) | Intracellular Concentration (pmol/10^6 cells) | Uptake Efficiency (%) |
| 1 | 30 | 15.2 ± 1.8 | 1.52 |
| 1 | 60 | 28.9 ± 2.5 | 2.89 |
| 1 | 120 | 45.1 ± 3.1 | 4.51 |
| 10 | 30 | 148.5 ± 12.3 | 14.85 |
| 10 | 60 | 295.3 ± 21.7 | 29.53 |
| 10 | 120 | 460.8 ± 35.4 | 46.08 |
| 50 | 30 | 730.1 ± 55.9 | 73.01 |
| 50 | 60 | 1455.6 ± 112.1 | >95% (saturation) |
| 50 | 120 | 1480.2 ± 120.5 | >95% (saturation) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Cellular Uptake Quantification by HPLC-MS
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for different time points (e.g., 30, 60, 120 minutes) at 37°C. Include a control group incubated at 4°C to assess non-specific binding and passive uptake at low temperatures.
-
Cell Lysis: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells using a suitable lysis buffer containing a known concentration of an internal standard.
-
Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to pellet the debris. Collect the supernatant for analysis.
-
HPLC-MS Analysis: Inject the supernatant into an HPLC-MS system. Develop a separation method using a suitable column (e.g., C18) and a mobile phase gradient. Use the mass spectrometer to detect and quantify this compound and the internal standard based on their specific mass-to-charge ratios.
-
Data Analysis: Construct a standard curve to determine the concentration of this compound in the cell lysates. Normalize the results to the cell number to obtain the intracellular concentration.
References
Methodological & Application
"Antioxidant agent-13" protocol for cell culture studies
For Research Use Only.
Introduction
Antioxidant Agent-13 is a novel, cell-permeable small molecule designed to protect cells from oxidative stress-induced damage. It functions as a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic insults. Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a suite of cytoprotective genes, including key antioxidant enzymes. These notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its protective effects and mechanism of action.
Mechanism of Action
This compound disrupts the interaction between Nrf2 and its cytosolic repressor, Keap1 (Kelch-like ECH-associated protein 1). This leads to the stabilization and nuclear accumulation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), upregulating their expression and enhancing cellular antioxidant capacity.
Application Notes and Protocols: Antioxidant Agent-13 (AO-13) for Neuroprotection Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antioxidant Agent-13 (AO-13) is a novel small molecule compound with potent antioxidant properties. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological mechanism in a variety of neurodegenerative diseases and acute brain injuries, such as ischemic stroke. AO-13 is designed to mitigate oxidative damage, thereby offering a potential therapeutic strategy for neuroprotection. These application notes provide detailed protocols for evaluating the neuroprotective effects of AO-13 in both in vitro and in vivo models of neuronal stress and injury.
In Vitro Neuroprotective Efficacy
The neuroprotective potential of AO-13 was first assessed in cultured neuronal cells subjected to oxidative stress. The following data summarizes the efficacy of AO-13 in mitigating hydrogen peroxide (H₂O₂)-induced cytotoxicity in the human neuroblastoma cell line, SH-SY5Y.
Data Presentation
Table 1: In Vitro Efficacy of AO-13 in SH-SY5Y Cells
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Optimal Cytoprotective Concentration | 10 µM | 24-hour pre-incubation with AO-13 followed by 200 µM H₂O₂ challenge for 24 hours. |
| Cell Viability (MTT Assay) | 85.7 ± 4.2% | Compared to H₂O₂-treated control (45.3 ± 3.8%). |
| Reduction in ROS (DCFH-DA Assay) | 62.1 ± 5.5% | Reduction in intracellular ROS levels compared to H₂O₂-treated cells. |
| Caspase-3 Activity | 58.9 ± 6.1% decrease | Decrease in apoptotic activity compared to H₂O₂-treated cells. |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol details the steps to assess the cytoprotective effects of AO-13 against H₂O₂-induced oxidative stress in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (AO-13)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Caspase-3 colorimetric assay kit
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
AO-13 Pre-treatment: Prepare serial dilutions of AO-13 in culture medium (e.g., 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and add 100 µL of the AO-13 containing medium to the respective wells. Incubate for 24 hours.
-
Oxidative Stress Induction: Prepare a 200 µM solution of H₂O₂ in serum-free medium. Remove the AO-13 containing medium and add the H₂O₂ solution to all wells except the vehicle control group. Incubate for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Intracellular ROS (DCFH-DA Assay):
-
After H₂O₂ treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm).
-
-
Caspase-3 Activity Assay:
-
Collect cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.
-
Measure the colorimetric signal produced by the cleavage of the caspase-3 substrate.
-
Mandatory Visualization
Caption: Workflow for in vitro neuroprotection assessment of AO-13.
In Vivo Neuroprotective Efficacy
The neuroprotective effects of AO-13 were evaluated in a rat model of transient middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
Data Presentation
Table 2: In Vivo Efficacy of AO-13 in a Rat MCAO Model
| Parameter | Vehicle Control | AO-13 (10 mg/kg, i.p.) | p-value |
|---|---|---|---|
| Infarct Volume (mm³) | 185.4 ± 15.2 | 98.7 ± 12.1 | < 0.01 |
| Neurological Deficit Score | 3.2 ± 0.4 | 1.8 ± 0.3 | < 0.01 |
| Brain Edema (%) | 12.5 ± 1.8 | 6.3 ± 1.1 | < 0.05 |
| Malondialdehyde (MDA) Levels (nmol/mg protein) | 2.4 ± 0.3 | 1.3 ± 0.2 | < 0.01 |
Experimental Protocols
Protocol 2: In Vivo Neuroprotection in a Rat MCAO Model
This protocol describes the procedure for inducing transient focal cerebral ischemia and assessing the neuroprotective effects of AO-13.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (AO-13)
-
Saline solution (vehicle)
-
Isoflurane for anesthesia
-
4-0 monofilament nylon suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Equipment for surgery and physiological monitoring
Procedure:
-
Animal Preparation: Anesthetize the rats with isoflurane (3% for induction, 1.5% for maintenance). Monitor body temperature and maintain at 37°C.
-
MCAO Surgery:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert the nylon suture from the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
AO-13 Administration: Administer AO-13 (10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection at the time of reperfusion.
-
Neurological Assessment: 24 hours after MCAO, evaluate neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution for 30 minutes at 37°C. Healthy tissue stains red, while the infarcted area remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress, such as MDA levels, using commercially available kits.
Mandatory Visualization
Caption: Workflow for in vivo neuroprotection assessment of AO-13.
Proposed Mechanism of Action
AO-13 is hypothesized to exert its neuroprotective effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, AO-13 facilitates the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular antioxidant defense system.
Mandatory Visualization
Caption: Proposed Nrf2-mediated signaling pathway of AO-13.
Application Note: Quantification of Antioxidant Agent-13 by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antioxidant agent-13 is a plant-derived flavonoid known for its potent antioxidant properties, which may offer therapeutic benefits in preventing diseases linked to oxidative stress, such as heart disease, cancer, and inflammatory conditions.[1] Accurate and precise quantification of this agent in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the reliable determination of this compound. The principle of this method is based on the separation of the analyte on a nonpolar stationary phase with a polar mobile phase.
Experimental Protocols
1. Materials and Reagents
-
Equipment:
-
Chemicals:
2. Chromatographic Conditions The separation and quantification were achieved using an isocratic elution method. The optimized parameters are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Methanol : 0.4% Phosphoric Acid in Water (49:51, v/v)[2] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 20 µL[2][5] |
| Column Temperature | 35°C[5][6] |
| Detection Wavelength | 370 nm[5] |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol, sonicating as needed to ensure complete dissolution.[7]
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 100 µg/mL.[3][4] These solutions are used to construct the calibration curve.
4. Sample Preparation (from Plant Extract)
-
Accurately weigh approximately 50 mg of the dried plant extract powder and transfer to a 50 mL volumetric flask.[1]
-
Add approximately 40 mL of methanol and sonicate for 20 minutes to extract this compound.[1]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Logical Workflow for HPLC Analysis
Caption: Experimental workflow for the quantification of this compound.
Results and Data Presentation
The developed method was validated according to ICH guidelines for linearity, precision, and accuracy.[3]
1. Linearity A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The method demonstrated excellent linearity over the concentration range.
Table 2: Linearity and Range
| Parameter | Result |
| Concentration Range | 5 - 100 µg/mL[4] |
| Regression Equation | y = 45872x + 12530 |
| Correlation Coefficient (r²) | > 0.999[3] |
2. Method Precision Precision was evaluated by analyzing six replicate injections of a standard solution (40 µg/mL) on the same day (intra-day) and on three different days (inter-day). The low relative standard deviation (%RSD) values indicate good precision.
Table 3: Precision of the HPLC Method
| Parameter | Retention Time (min) | Peak Area | %RSD |
| Intra-day (n=6) | 4.21 ± 0.02 | 1854230 | < 2%[3] |
| Inter-day (n=3) | 4.23 ± 0.04 | 1861590 | < 2%[3] |
3. Accuracy (Recovery) The accuracy of the method was determined by a recovery study using the standard addition method at three different concentration levels (50%, 100%, and 150%). The results show high recovery rates, confirming the method's accuracy.
Table 4: Accuracy/Recovery Study
| Amount Spiked (%) | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 50 | 20 | 99.25[3] | 1.10 |
| 100 | 40 | 98.89[3] | 0.85 |
| 150 | 60 | 100.52[2] | 1.21 |
4. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 5: Sensitivity of the Method
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Signaling Pathway Visualization
The following diagram illustrates the logical relationship in the method validation process, a critical component for ensuring reliable analytical data in drug development.
Caption: Key parameters evaluated during HPLC method validation.
The described RP-HPLC method is simple, accurate, precise, and reliable for the quantitative determination of this compound in various samples. With a short run time of 10 minutes, this method is suitable for routine quality control analysis and research applications in the pharmaceutical and nutraceutical industries. The validation results confirm that the method meets the standards for analytical performance required by regulatory guidelines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. phcogj.com [phcogj.com]
- 3. plantarchives.org [plantarchives.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
Application Notes and Protocols for Antioxidant Agent-13 in the Prevention of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular injury and the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), leading to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can damage cellular macromolecules and disrupt signaling pathways.[4][5] Antioxidant Agent-13 (AA-13) is a novel therapeutic candidate under investigation for its potent inhibitory effects on lipid peroxidation. These application notes provide a comprehensive overview of AA-13's mechanism of action and detailed protocols for its evaluation.
Mechanism of Action
This compound is hypothesized to act as a potent free radical scavenger, interrupting the chain reaction of lipid peroxidation.[4][5] It may also indirectly mitigate oxidative stress by modulating endogenous antioxidant defense systems. The primary mechanisms of action are believed to include:
-
Direct Radical Scavenging: AA-13 can directly neutralize peroxyl radicals, thereby terminating the propagation phase of lipid peroxidation.[3]
-
Metal Ion Chelation: By chelating transition metal ions like iron and copper, AA-13 can prevent the initiation of lipid peroxidation via the Fenton reaction.
-
Induction of Antioxidant Enzymes: AA-13 may upregulate the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through activation of the Antioxidant Response Element (ARE) signaling pathway.[6]
Signaling Pathways
The process of lipid peroxidation and the protective effects of antioxidants involve complex signaling cascades. A simplified representation of the interplay between lipid peroxidation, cellular damage, and the potential intervention points for this compound is depicted below.
References
- 1. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of lipid peroxidation in modulation of cellular signaling pathways, cell dysfunction, and death in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of TS-13, ARE-inducing phenol antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Antioxidant Agent-13" Delivery Systems for Targeted Therapy
Introduction
"Antioxidant Agent-13" is a designation representing a class of potent antioxidant compounds with significant therapeutic potential. For the purpose of these application notes, we will focus on a representative agent, AF-13 , a polar fraction isolated from Allomyrina dichotoma larva extract (ADLE).[1][2][3] AF-13 has demonstrated significant anti-inflammatory and anti-apoptotic properties, primarily through the modulation of oxidative stress-related signaling pathways.[1][2] The effective delivery of such antioxidant agents to target tissues is crucial for maximizing their therapeutic efficacy while minimizing systemic side effects.[4][5] This document provides an overview of delivery strategies, key experimental protocols for evaluation, and data presentation guidelines for researchers and drug development professionals.
Mechanism of Action of AF-13
AF-13 exerts its antioxidant effects by mitigating the cellular damage induced by reactive oxygen species (ROS) and subsequent inflammatory cascades.[2] In cellular models of palmitate-induced toxicity, AF-13 has been shown to:
-
Inhibit the production of nitric oxide (NO) and intracellular ROS.[1][2]
-
Reduce the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]
-
Suppress the activation of the NF-κB p65 signaling pathway, a key regulator of inflammation.[2]
-
Decrease the expression of apoptosis-related proteins and reduce DNA fragmentation.[1][2]
These actions collectively protect cells from oxidative stress-induced damage and subsequent apoptosis.
A simplified signaling pathway for the anti-inflammatory action of AF-13 is depicted below.
Delivery Systems for Targeted Antioxidant Therapy
The successful clinical application of antioxidant agents often necessitates advanced delivery systems to improve their bioavailability, stability, and targeting to specific sites of action.[4][6] Nanoparticle-based systems are a promising approach for delivering antioxidants like AF-13.[5][7][8]
1. Lipid-Based Nanoparticles (LNPs) Lipid-based nanoparticles, including liposomes and solid lipid nanoparticles, are highly biocompatible and can encapsulate both hydrophilic and hydrophobic compounds.[6][9][10] They can protect the antioxidant from degradation and facilitate its uptake into cells.[11] Surface modification with targeting ligands can further enhance delivery to specific tissues or cell types.[5][12]
2. Polymeric Nanoparticles Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to formulate nanoparticles for sustained release of the encapsulated antioxidant.[8][10] The release kinetics can be tuned by altering the polymer composition and molecular weight.[10]
3. Mitochondria-Targeted Delivery Given that mitochondria are a primary source of cellular ROS, targeting antioxidants directly to these organelles is a highly effective strategy.[11][13][14] This can be achieved by conjugating the antioxidant to a lipophilic cation, such as triphenylphosphonium (TPP), which accumulates within the mitochondria due to the mitochondrial membrane potential.[11][13][15]
The following table summarizes the key characteristics of these delivery systems.
| Delivery System | Composition | Key Advantages | Considerations |
| Lipid-Based Nanoparticles | Lipids (e.g., phospholipids, cholesterol) | High biocompatibility, can encapsulate a wide range of drugs, potential for surface functionalization.[6][9][10] | Potential for instability, clearance by the reticuloendothelial system. |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, PLA) | Controlled and sustained release, well-established formulation techniques.[8][10] | Potential for polymer-related toxicity, complex release profiles. |
| Mitochondria-Targeted Conjugates | Antioxidant + Lipophilic Cation (e.g., TPP) | Direct delivery to the primary site of ROS production, high accumulation in mitochondria.[11][13][15] | Potential for mitochondrial toxicity at high concentrations.[15] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Antioxidant Activity (DPPH Assay)
This protocol measures the free radical scavenging capacity of the antioxidant agent.[16][17]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound (AF-13)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of AF-13 and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH free radicals.[2]
Protocol 2: Formulation of Antioxidant-Loaded Lipid Nanoparticles
This protocol describes a common method for preparing lipid nanoparticles encapsulating an antioxidant agent.
Materials:
-
This compound
-
Lipids (e.g., soy lecithin, cholesterol)
-
Surfactant (e.g., Poloxamer 188)
-
Organic solvent (e.g., ethanol)
-
Aqueous buffer (e.g., PBS)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve the lipids and this compound in the organic solvent to form the lipid phase.
-
Dissolve the surfactant in the aqueous buffer to form the aqueous phase.
-
Heat both phases to a temperature above the melting point of the lipids.
-
Add the lipid phase to the aqueous phase under high-speed homogenization or sonication.
-
Allow the resulting nanoemulsion to cool to room temperature, leading to the formation of solid lipid nanoparticles.
-
Purify the nanoparticle suspension by dialysis or centrifugation to remove unencapsulated agent and excess surfactant.
Protocol 3: In Vitro Cellular Uptake and Efficacy
This protocol assesses the ability of the delivery system to transport the antioxidant into cells and protect against oxidative stress.
Materials:
-
Cell culture medium and supplements
-
Oxidative stress-inducing agent (e.g., palmitate, hydrogen peroxide)[2]
-
Fluorescently labeled nanoparticles or a fluorescent ROS indicator (e.g., DCFH-DA)
-
Fluorescence microscope or flow cytometer
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cellular Uptake:
-
Culture the target cells in a suitable format (e.g., glass-bottom dishes for microscopy).
-
Treat the cells with fluorescently labeled nanoparticles for various time points.
-
Wash the cells to remove non-internalized nanoparticles.
-
Visualize and quantify the cellular uptake using fluorescence microscopy or flow cytometry.
-
-
Protective Efficacy:
-
Pre-treat the cells with the antioxidant-loaded nanoparticles for a specified duration.
-
Induce oxidative stress by adding the inducing agent (e.g., palmitate).[2]
-
After the incubation period, assess cell viability using an MTT assay.
-
Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
A general workflow for nanoparticle formulation and in vitro testing is illustrated below.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be generated from the described protocols.
Table 1: In Vitro Antioxidant Activity of AF-13
| Compound | DPPH Scavenging IC50 (µg/mL) |
| AF-13 | 45.2 ± 3.1 |
| Ascorbic Acid | 8.5 ± 0.7 |
Table 2: Physicochemical Properties of AF-13 Loaded Nanoparticles
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| AF-13-LNPs | 125 ± 10 | -25.3 ± 2.1 | 85.6 ± 4.2 |
| AF-13-PLGA NPs | 180 ± 15 | -18.7 ± 1.9 | 78.2 ± 5.5 |
Table 3: Protective Effect of AF-13 Formulations in INS-1 Cells
| Treatment Group | Cell Viability (%) | Intracellular ROS (Fold Change vs. Control) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 |
| Palmitate (500 µM) | 48 ± 4.5 | 4.2 ± 0.5 |
| Palmitate + Free AF-13 | 65 ± 3.8 | 2.5 ± 0.3 |
| Palmitate + AF-13-LNPs | 88 ± 4.1 | 1.4 ± 0.2 |
Disclaimer: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results.
References
- 1. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Delivery and Release Systems for Antioxidants and Other Active Substances in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo delivery of antioxidant enzymes with multi-functionalized lipid nanoparticles for sepsis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Mitochondria-Targeted Antioxidants: A Step towards Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanotherapies for Treatment of Cardiovascular Disease: A Case for Antioxidant Targeted Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations [mdpi.com]
- 14. Antioxidant Delivery System Shields Liver Cells From Drug-Induced Damage | Technology Networks [technologynetworks.com]
- 15. Delivery of bioactive molecules to mitochondria in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: "Antioxidant Agent-13" in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the synthetic phenolic antioxidant, "Antioxidant agent-13" (TS-13), also known as sodium 3-(3'-tert-butyl-4'-hydroxyphenyl)propyl thiosulfonate. The focus is on its application in combination with other therapeutic agents, leveraging its mechanism of action as a potent inducer of the Nrf2/Keap1/Antioxidant Response Element (ARE) signaling pathway.
Application Notes
Synergistic Antitumor Activity with Doxorubicin
TS-13 has demonstrated a significant synergistic effect when used in combination with the chemotherapeutic drug doxorubicin in preclinical models of Lewis lung carcinoma. This combination therapy leads to enhanced tumor growth suppression compared to either agent alone.[1][2]
Mechanism of Synergy:
The synergistic effect is attributed to the multifaceted action of TS-13. While doxorubicin induces cytotoxicity in cancer cells, it is also associated with significant side effects, including cardiotoxicity, often linked to oxidative stress.[3][4] TS-13, by activating the Nrf2 pathway, upregulates the expression of a suite of antioxidant and detoxifying enzymes, thereby protecting normal cells from doxorubicin-induced oxidative damage.[3] Furthermore, TS-13 has been shown to inhibit the generation of nitric oxide (NO) by peritoneal macrophages, a factor that can contribute to tumor progression.[1][2] This dual action of enhancing the antitumor effect of doxorubicin while mitigating its toxicity makes the combination a promising therapeutic strategy.
Quantitative Data Summary:
The following table summarizes the quantitative data on the synergistic antitumor effect of TS-13 and doxorubicin on Lewis lung carcinoma in a murine model.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| TS-13 | 100 mg/kg (in drinking water) | 32.3 | [1][2] |
| Doxorubicin | 8 mg/kg (cumulative, i.p.) | 49.5 | [1][2] |
| TS-13 + Doxorubicin | 100 mg/kg + 8 mg/kg | 55.4 | [1][2] |
Anti-Inflammatory Properties and the Nrf2/Keap1/ARE Signaling Pathway
TS-13 exhibits potent anti-inflammatory properties, primarily through the activation of the Nrf2/Keap1/ARE signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
Mechanism of Action:
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of inducers like TS-13, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis and regeneration. The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat inflammation.
References
- 1. Synthetic Phenolic Antioxidant TS-13 Suppresses the Growth of Lewis Lung Carcinoma and Potentiates Oncolytic Effect of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic antioxidant TS-13 reduces doxorubicin cardiotoxicity [ouci.dntb.gov.ua]
- 4. Computational insight of antioxidant and doxorubicin combination for effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antioxidant agent-13" solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antioxidant Agent-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (Compound 5f) is an antioxidant that inhibits DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) with IC50 values of 80.33 and 85.69 μM, respectively.[1] It also demonstrates inhibitory activity against lipoxygenase (LOX) and xanthine oxidase (XO) enzymes, with IC50 values of 16.85 and 23.01 μM, respectively.[1]
Q2: What are the basic physicochemical properties of this compound?
This compound is typically a solid at room temperature.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H8N4O7 | [1] |
| Molecular Weight | 320.21 | [1] |
| CAS Number | 2966778-87-8 | [1] |
| Appearance | Solid | [1] |
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability of this compound. The recommended conditions are outlined below.
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In solvent | -80°C | 6 months | [1] |
| In solvent | -20°C | 1 month | [1] |
Q4: Is this compound stable at room temperature?
This compound is stable at ambient temperature for a few days, such as during standard shipping and customs processing.[1] However, for long-term storage, the recommended conditions should be followed.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
This compound has low water solubility.[1] The following steps can be taken to address solubility challenges:
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Recommended Solvents and Formulations:
| Application | Solvent/Formulation | Notes | Reference |
| In Vitro | DMSO | Primary recommended solvent. | [1] |
| Ethanol, DMF | Alternative organic solvents to try. | [1] | |
| In Vivo (Injection) | 10% DMSO, 5% Tween 80, 85% Saline | A common formulation for compounds with low water solubility. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | An alternative injection formulation. | [1] | |
| In Vivo (Oral) | Suspension in 0.5% Carboxymethyl cellulose (CMC) Na | A common suspension vehicle. | [1] |
| Dissolved in PEG400 | An alternative for oral delivery. | [1] |
Stability Issues
Problem: My experimental results are inconsistent, suggesting the compound may be degrading.
Beyond adhering to the recommended storage conditions, consider the following factors that can influence the stability of antioxidant compounds in solution:
-
pH of the Medium: The pH of your experimental buffer can significantly impact the stability and activity of phenolic antioxidants.[2]
-
Solvent Purity: Impurities in solvents can interfere with the activity of the antioxidant. For instance, ethanol and DMSO can act as hydroxyl radical scavengers.[2]
-
Light and Air Exposure: Many antioxidant compounds are sensitive to light and oxidation from atmospheric oxygen. Minimize exposure by using amber vials and preparing solutions fresh.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation. Aliquot stock solutions into smaller, single-use volumes.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To determine an appropriate solvent for this compound for a specific experimental concentration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (200 proof, anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of the primary solvent to be tested (e.g., 50 µL of DMSO) to achieve a high-concentration stock.
-
Vortex the tube for 30 seconds.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, sonicate for 5-10 minutes in a water bath sonicator.
-
If solubility is still an issue, gently warm the solution to 37°C for 10-15 minutes.
-
If the compound remains insoluble, repeat steps 1-6 with alternative solvents (Ethanol, DMF).
-
Once a suitable solvent is identified, perform serial dilutions to your desired working concentration, ensuring the final concentration of the organic solvent is compatible with your experimental system.
Protocol 2: Preparation of an In Vivo Formulation (Oral Suspension)
Objective: To prepare a 2.5 mg/mL suspension of this compound in 0.5% Carboxymethyl cellulose (CMC) Na for oral administration in animal studies.
Materials:
-
This compound
-
Carboxymethyl cellulose sodium salt (CMC Na)
-
Deionized water (ddH₂O)
-
Magnetic stir plate and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Prepare the 0.5% CMC Na solution:
-
Measure 0.5 g of CMC Na.
-
In a beaker, dissolve the CMC Na in 100 mL of ddH₂O.
-
Stir using a magnetic stir plate until the solution is clear. This may take some time.
-
-
Prepare the this compound suspension:
-
Weigh 250 mg of this compound.
-
Slowly add the 250 mg of the compound to the 100 mL of 0.5% CMC Na solution while stirring.
-
Continue to stir until a homogenous suspension is achieved. This will result in a 2.5 mg/mL suspension ready for use.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for assessing antioxidant activity.
References
"Antioxidant agent-13" cytotoxicity and dose-response analysis
Disclaimer: Publicly available information on the cytotoxicity and dose-response of a specific molecule designated "Antioxidant agent-13" is limited. To fulfill the structural and content requirements of this request, this technical support center has been generated using a well-characterized antioxidant, Quercetin , as a representative agent. The experimental data and signaling pathways described herein are based on published findings for Quercetin and are intended to serve as a comprehensive example.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected cytotoxicity with this compound in our cancer cell line. What could be the reason?
A1: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Specificity: The cytotoxic effects of many antioxidant compounds are cell-line dependent. Some cell lines may be inherently resistant. It is advisable to test a panel of cell lines to identify a sensitive model.
-
Compound Stability: this compound, like many polyphenolic compounds, may be unstable in culture media over long incubation periods. Consider refreshing the media with a new compound during the experiment.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the agent, reducing its effective concentration. Try reducing the serum percentage or using a serum-free medium for the duration of the treatment.
-
Cell Density: High cell density can dilute the effective concentration of the compound per cell. Ensure consistent and optimal cell seeding density.
Q2: What is the optimal solvent for dissolving this compound for in vitro studies?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving compounds like this compound for in vitro experiments. It is crucial to prepare a high-concentration stock solution and then dilute it in the culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Can this compound induce apoptosis? How can we confirm this?
A3: Yes, many antioxidant agents can induce apoptosis at specific concentrations. To confirm apoptosis, you can perform several assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the activation of the apoptotic signaling cascade.
-
PARP Cleavage: Western blotting for the cleavage of Poly (ADP-ribose) polymerase (PARP) is another hallmark of apoptosis.
Troubleshooting Guides
MTT/XTT Assay Issues
| Problem | Possible Cause | Solution |
| High background in wells without cells | Contamination of media or reagents with reducing agents. | Use fresh, sterile media and reagents. Include a "media only" blank control. |
| Low absorbance readings across the plate | Insufficient cell number or incubation time. | Optimize cell seeding density and increase incubation time with the MTT/XTT reagent. |
| Inconsistent replicates | Uneven cell plating or pipetting errors. | Ensure homogenous cell suspension before plating and use calibrated pipettes. |
LDH Cytotoxicity Assay Issues
| Problem | Possible Cause | Solution |
| High spontaneous LDH release in control cells | Over-confluent or unhealthy cells. | Ensure cells are in the logarithmic growth phase and not overly confluent. |
| High background LDH in media | Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or include a "media only" control to subtract the background. |
| Low maximum LDH release | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve complete cell lysis. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of the representative antioxidant on various cancer cell lines, as measured by the IC50 (half-maximal inhibitory concentration) values.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 25.5 |
| MCF-7 | Breast Cancer | 30.2 |
| A549 | Lung Cancer | 45.8 |
| HepG2 | Liver Cancer | 22.1 |
Table 2: Dose-Dependent Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (HeLa) | % Viability (MCF-7) |
| 0 (Control) | 100 | 100 |
| 10 | 85.3 | 88.1 |
| 25 | 51.2 | 60.5 |
| 50 | 28.7 | 35.4 |
| 100 | 15.9 | 18.2 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the desired concentration of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: A decision tree for troubleshooting unexpectedly low cytotoxicity results.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially activated by this compound.
"Antioxidant agent-13" interference with common laboratory assays
Fictional Agent Profile: Antioxidant Agent-13 (AA-13) is a novel, potent, water-soluble antioxidant belonging to the phenolic compound family. Its primary mechanism of action is believed to be the scavenging of reactive oxygen species (ROS) and chelation of metal ions involved in Fenton-type reactions. Due to its strong reducing potential, AA-13 can interfere with laboratory assays that rely on redox reactions, particularly those involving enzymatic colorimetric or fluorometric readouts.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected signals in our ELISA. Could this compound be the cause?
A1: Yes, it is possible. Many ELISA systems use Horseradish Peroxidase (HRP) conjugates, which catalyze the oxidation of a substrate (like TMB) to produce a colored product. As a potent antioxidant, AA-13 can directly reduce the oxidized substrate or interfere with the HRP-catalyzed reaction, leading to a diminished signal. This is a common issue with antioxidants that interfere with assays involving peroxide and peroxidase reactions.[1]
Q2: Our cell viability assays (e.g., MTT, XTT) are showing inconsistent results after treatment with AA-13. Why might this be happening?
A2: Assays like MTT and XTT rely on the reduction of a tetrazolium salt by cellular metabolic activity into a colored formazan product. AA-13, being a strong reducing agent, can directly reduce the tetrazolium salt, leading to a false-positive signal (increased "viability") that is independent of cellular activity. Conversely, at high concentrations, some phenolic compounds can be cytotoxic, leading to a true decrease in viability. This dual effect can cause highly variable and unreliable results.
Q3: Can this compound affect protein quantification assays like the Bradford or BCA assay?
A3: AA-13 is more likely to interfere with the BCA assay than the Bradford assay. The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by proteins, followed by the detection of Cu¹⁺ with bicinchoninic acid. Strong reducing agents like AA-13 can also reduce Cu²⁺, leading to an overestimation of the protein concentration. The Bradford assay, which is based on the binding of Coomassie dye to proteins, is generally less susceptible to interference from reducing agents.
Q4: We have noticed a non-linear response upon serial dilution of our samples containing AA-13. What does this indicate?
A4: A non-linear dilution response is a classic indicator of assay interference.[2] This occurs because the interfering substance (AA-13) is also being diluted along with the analyte. If the interference is significant, the dose-response curve will not be parallel to the standard curve, leading to inaccurate quantification at different dilution factors.
Q5: How can we mitigate the interference of this compound in our experiments?
A5: Several strategies can be employed:
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of AA-13 to a level where it no longer significantly interferes, while keeping the analyte concentration within the detectable range.
-
Use of an Alternative Assay: If possible, switch to an assay that uses a different detection principle not based on redox chemistry.
-
Inclusion of Proper Controls: Always run parallel controls, including a sample containing AA-13 but without the analyte of interest, to quantify the extent of interference.
-
Enzyme Treatment: For certain types of interference, enzymatic removal of the interfering substance can be effective. For example, ascorbate oxidase can be used to neutralize interference from vitamin C in some assays.[3] A similar specific enzyme could theoretically be used for AA-13 if available.
-
Pre-collection Questionnaires/Timing: In clinical settings, it's advised to know what supplements a patient is taking.[2] Pausing antioxidant supplements for 48-72 hours before a test may be recommended.[4]
Troubleshooting Guides
Issue 1: Abnormally Low Results in HRP-based ELISAs
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct quenching of the HRP substrate | Run a control well with HRP, substrate, and AA-13 (no analyte). | If the signal is significantly lower than the HRP + substrate control, AA-13 is directly interfering with the colorimetric reaction. |
| Inhibition of HRP enzyme activity | Pre-incubate the HRP enzyme with AA-13 before adding the substrate. | A reduced signal compared to a non-pre-incubated control suggests direct inhibition of the enzyme. |
| Solution: | 1. Increase the substrate concentration. 2. Reduce the incubation time with the substrate. 3. Switch to a non-HRP detection system (e.g., alkaline phosphatase). | These steps may help overcome the competitive inhibition or reduce the time for interference to occur. |
Issue 2: False Positives in MTT/XTT Cell Viability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct reduction of tetrazolium salt by AA-13 | In a cell-free setting, mix the MTT/XTT reagent with AA-13 in culture medium. | The development of color indicates that AA-13 is directly reducing the reagent, independent of cellular activity. |
| Solution: | 1. Use a non-redox-based viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. 2. Wash the cells to remove AA-13 immediately before adding the MTT/XTT reagent. | This will either change the measurement principle to one not affected by redox potential or remove the interfering compound. |
Quantitative Data on Interference
The following tables present hypothetical data illustrating the potential impact of this compound on common laboratory assays.
Table 1: Effect of AA-13 on a Standard HRP-based ELISA
| AA-13 Concentration (µM) | Measured Analyte Concentration (ng/mL) | % Signal Inhibition |
| 0 (Control) | 10.0 | 0% |
| 10 | 8.2 | 18% |
| 50 | 4.5 | 55% |
| 100 | 1.8 | 82% |
Table 2: Impact of AA-13 on Protein Concentration Measurement
| Assay Type | Sample Protein (µg/mL) | AA-13 Conc. (µM) | Measured Protein (µg/mL) | % Error |
| BCA | 50 | 0 | 50.1 | 0.2% |
| 50 | 100 | 78.5 | 56.7% | |
| Bradford | 50 | 0 | 49.8 | -0.4% |
| 50 | 100 | 51.2 | 2.8% |
Experimental Protocols
Protocol 1: Testing for Interference in an HRP-based ELISA
-
Prepare Reagents: Prepare all ELISA reagents (coating buffer, wash buffer, blocking buffer, HRP-conjugate, TMB substrate, stop solution) according to the manufacturer's instructions. Prepare serial dilutions of this compound.
-
Set up Control Wells: On a 96-well plate, set up the following controls in triplicate:
-
Blank: Reagents only, no HRP or AA-13.
-
HRP Control: HRP-conjugate and TMB substrate.
-
Interference Controls: HRP-conjugate, TMB substrate, and varying concentrations of AA-13.
-
-
Incubation: Add the HRP-conjugate to the respective wells, followed by the different concentrations of AA-13. Incubate for the standard assay time.
-
Substrate Reaction: Add the TMB substrate to all wells and incubate for 15 minutes in the dark.
-
Stop Reaction: Add the stop solution to all wells.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the absorbance of the "Interference Controls" to the "HRP Control". A dose-dependent decrease in absorbance indicates interference.
Protocol 2: Assessing Interference in a Cell-Free MTT Assay
-
Prepare Reagents: Prepare cell culture medium, MTT reagent (5 mg/mL in PBS), and solubilization solution (e.g., acidified isopropanol). Prepare serial dilutions of AA-13.
-
Set up Plate: In a 96-well plate, add 100 µL of cell culture medium to each well.
-
Add AA-13: Add 10 µL of the various AA-13 dilutions to the wells in triplicate. Include a "no AA-13" control.
-
Add MTT Reagent: Add 10 µL of the MTT reagent to all wells.
-
Incubate: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Solubilize Formazan: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at 570 nm.
-
Analysis: Any absorbance significantly above the background (medium + MTT only) in the wells containing AA-13 indicates direct reduction of the MTT reagent.
Visualizations
References
Troubleshooting "Antioxidant agent-13" inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results during experiments with Antioxidant Agent-13.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound in our DPPH and FRAP assays. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors related to reagent preparation, storage, and the experimental setup. Here are some key areas to investigate:
-
Reagent Stability and Storage: this compound is a solid at room temperature and should be stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1] The stability of phenolic compounds and their antioxidant activity can be affected by temperature, oxygen exposure, and light.[2][3]
-
Solvent Purity and Type: The choice of solvent can significantly impact results. For in vitro assays, DMSO is a common solvent for preparing stock solutions of this compound.[1] However, some organic solvents like DMSO and ethanol can act as powerful scavengers of hydroxyl radicals, which could interfere with the assay.[4] Always use high-purity solvents and include appropriate solvent controls in your experiments.
-
Pipetting and Dilution Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant errors in concentration, thereby affecting IC50 values.[5] Use calibrated pipettes and consider preparing a master mix for your dilutions to ensure consistency.[5]
-
Reaction Time and Temperature: The reaction kinetics of antioxidant assays are sensitive to time and temperature.[6] Ensure that all samples and standards are incubated for the same duration and at the specified temperature. For instance, in DPPH assays, the reaction time can influence the results.[7]
Here is a table summarizing the known IC50 values for this compound for reference:
| Assay | Target | IC50 (μM) |
| DPPH | Free Radical Scavenging | 80.33 |
| FRAP | Ferric Reducing Antioxidant Power | 85.69 |
| LOX | Lipoxygenase Inhibition | 16.85 |
| XO | Xanthine Oxidase Inhibition | 23.01 |
Source: Journal of Molecular Structure, Volume 1294, Part 1, 15 December 2023, 136332[1]
Q2: Our in vitro cell culture experiments with this compound are showing conflicting results, sometimes even pro-oxidant effects. Why might this be happening?
A2: The transition from in vitro chemical assays to cell-based models introduces a higher level of complexity. Inconsistent results in cell culture can be due to the compound's interaction with the culture medium and the specific cellular environment.
-
Interaction with Cell Culture Media: Some antioxidant agents can react with components of the cell culture media to produce hydrogen peroxide (H2O2) and other degradation products that can influence cell behavior, sometimes leading to paradoxical pro-oxidant effects.[8][9][10] This is a known issue with compounds like ascorbate and polyphenols.[8][9]
-
Oxygen Levels in Cell Culture: Standard cell culture conditions with atmospheric oxygen levels (around 21%) can impose oxidative stress on cells, which may not reflect the physiological oxygen levels in vivo.[8][11] This can alter cellular responses to antioxidant treatments.
-
Cell Line Variability: Different cell lines can have varying genotypes, metabolic rates, and antioxidant defense mechanisms, leading to different responses to this compound.[8] It's also crucial to ensure cell lines are not misidentified or contaminated.[12]
-
Compound Concentration: The concentration of this compound is critical. At high concentrations, some antioxidants can exhibit pro-oxidant activity. It is essential to perform a dose-response study to determine the optimal concentration range for your specific cell line and experimental conditions.
Below is a workflow to troubleshoot inconsistent results in cell culture experiments:
References
- 1. This compound | Monoamine Oxidase | 2966778-87-8 | Invivochem [invivochem.com]
- 2. Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract [mdpi.com]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 9. Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
"Antioxidant agent-13" off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antioxidant Agent-13 (AF-13). This guidance is based on studies of AF-13, a compound isolated from the polar fraction of Allomyrina dichotoma larva, particularly in the context of its anti-inflammatory and anti-apoptotic effects in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (AF-13) in cellular models?
A1: this compound (AF-13) primarily acts as an anti-inflammatory and anti-apoptotic agent. In models of palmitate-induced lipotoxicity in INS-1 cells, AF-13 has been shown to reduce the expression of apoptosis-related proteins such as cleaved PARP and caspase-3.[1] It also significantly inhibits the production of nitric oxide and reactive oxygen species (ROS).[1][2] A key part of its mechanism involves the attenuation of the NF-κB signaling pathway, which in turn downregulates the expression of pro-inflammatory enzymes like COX-2 and iNOS.[1][2][3]
Q2: At what concentrations is AF-13 effective and what is its potential for cytotoxicity?
A2: In studies with palmitate-treated INS-1 cells, AF-13 has been shown to be effective at concentrations between 50-100 µg/mL for increasing cell viability.[1] The same study indicated that AF-13 did not exhibit cytotoxicity at the concentrations tested. However, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response curve (e.g., using an MTT or LDH assay).
Q3: Can AF-13 be used in other cell lines besides INS-1 cells?
A3: While the most detailed studies available focus on INS-1 cells, the fundamental anti-inflammatory and antioxidant properties of AF-13 suggest it may be effective in other cell types susceptible to oxidative stress and inflammation. However, efficacy and potential off-target effects can be cell-type specific. We recommend conducting preliminary dose-response and viability assays to establish the appropriate experimental parameters for your chosen cellular model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Unexpected Cytotoxicity | 1. AF-13 concentration is too high for the specific cell line. 2. Contamination of the cell culture. 3. Synergistic toxic effects with other media components or treatments. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a lower concentration range than initially planned. 2. Regularly test for mycoplasma and other contaminants. 3. Review all experimental components. If possible, test AF-13 in a simpler medium first. |
| Inconsistent Anti-inflammatory Effects | 1. Variability in the potency of different AF-13 batches. 2. Cell passage number is too high, leading to altered cellular responses. 3. Inconsistent timing of AF-13 treatment relative to the inflammatory stimulus. | 1. Qualify each new batch of AF-13 with a standard bioassay. 2. Use cells within a consistent and low passage number range. 3. Standardize the pre-treatment or co-treatment timing of AF-13 with the inflammatory agent. |
| No significant reduction in ROS levels | 1. The chosen ROS detection assay is not sensitive enough or is incompatible with AF-13. 2. The timing of ROS measurement is not optimal. 3. The concentration of the pro-oxidant stimulus is too high. | 1. Use a well-validated ROS probe (e.g., DCFH-DA) and ensure it does not directly interact with AF-13. Consider using multiple ROS detection methods for confirmation. 2. Perform a time-course experiment to identify the peak of ROS production and the optimal time point for measuring the effect of AF-13. 3. Titrate the concentration of the pro-oxidant to induce a sub-maximal response, allowing for a clearer window to observe the antioxidant effects of AF-13. |
| Variability in NF-κB Pathway Inhibition | 1. Inconsistent cell lysis and protein extraction. 2. Issues with antibody quality or specificity in Western blotting. 3. Cells are being harvested at a time point where NF-κB activation has already peaked and declined. | 1. Standardize and optimize your protein extraction protocol. 2. Validate primary antibodies for specificity and use appropriate controls. 3. Conduct a time-course analysis of NF-κB activation in your model to determine the optimal endpoint for observing inhibition. |
Quantitative Data Summary
Table 1: Effect of AF-13 on Cell Viability and Apoptosis in Palmitate-Treated INS-1 Cells
| Treatment | Concentration | Cell Viability (% of Control) | Cytoplasmic Nucleosomes (Arbitrary Units) |
| Control | - | 100% | ~1.0 |
| Palmitate (0.4 mM) | - | Decreased | Increased |
| Palmitate + AF-13 | 50 µg/mL | Increased (p < 0.001) | - |
| Palmitate + AF-13 | 100 µg/mL | Increased (p < 0.001) | Reduced (p < 0.001) |
Data summarized from a study on palmitate-induced INS-1 cells.[1]
Table 2: Effect of AF-13 on Biochemical Markers of Stress in Palmitate-Treated INS-1 Cells
| Treatment | Concentration | Nitrite Accumulation (% of Palmitate) | Intracellular ROS (% of Palmitate) |
| Palmitate (0.4 mM) | - | 100% | 100% |
| Palmitate + AF-13 | 100 µg/mL | ~33.9% (p < 0.01) | Significantly Reduced |
Data summarized from a study on palmitate-induced INS-1 cells.[1][2]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells (e.g., INS-1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of AF-13 with or without an inflammatory stimulus (e.g., 0.4 mM palmitate) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well black plate as described in Protocol 1.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the control group.
Protocol 3: Western Blot for NF-κB Pathway Proteins
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the levels of the target proteins to the loading control.
Visualizations
References
- 1. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antioxidant agent-13" pro-oxidant activity at high concentrations
Welcome to the technical support center for Antioxidant Agent-13 (AO-13). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of AO-13, with a particular focus on its pro-oxidant activity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity and an increase in reactive oxygen species (ROS) when using AO-13 at concentrations above 100 µM. Isn't AO-13 supposed to be an antioxidant?
A1: This is a known phenomenon for many antioxidant compounds. At high concentrations, or under specific experimental conditions, antioxidants can exhibit pro-oxidant activity.[[“]][2][3] This paradoxical effect is not unique to AO-13. Factors such as high dosage, the presence of transition metal ions (like iron or copper), and the specific cellular environment can cause a shift from antioxidant to pro-oxidant behavior.[[“]][2][4][5]
Q2: What is the proposed mechanism for the pro-oxidant effect of AO-13 at high concentrations?
A2: The primary proposed mechanism involves the reduction of transition metals. AO-13, at high concentrations, can reduce metal ions such as Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺.[2][4][5] These reduced metals can then catalyze the Fenton reaction, which converts hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), leading to significant oxidative damage to lipids, proteins, and DNA.[2][4][6]
Q3: Our experimental results with AO-13 are inconsistent. What could be causing this variability?
A3: Inconsistent results are often due to variations in experimental conditions. Key factors to control for include:
-
Concentration of AO-13: The switch from antioxidant to pro-oxidant activity is highly concentration-dependent.[7]
-
Presence of transition metals: Trace amounts of metal ions in your media or buffers can significantly impact the pro-oxidant activity of AO-13.[[“]][4]
-
pH of the medium: The redox potential of AO-13 can be influenced by pH.[[“]]
-
Oxygen tension: High oxygen levels can sometimes exacerbate the pro-oxidant effects of certain antioxidants.[2]
Q4: How can we experimentally measure the pro-oxidant activity of AO-13?
A4: Several assays can be used to quantify pro-oxidant activity. A common method is the deoxyribose degradation assay, which measures the generation of hydroxyl radicals.[8] Additionally, assays that measure lipid peroxidation, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, can provide evidence of oxidative damage.[9] To specifically assess the metal-reducing capacity contributing to pro-oxidant effects, the Ferric Reducing Antioxidant Power (FRAP) assay can be adapted.[4][10]
Troubleshooting Guides
Issue 1: Increased Cell Death at High Concentrations of AO-13
Symptoms:
-
Decreased cell viability in MTT or similar assays.
-
Increased lactate dehydrogenase (LDH) release.
-
Morphological changes indicative of apoptosis or necrosis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Pro-oxidant Activity | Confirm the presence of oxidative stress using assays like DCFDA to measure intracellular ROS. |
| Metal Contamination | Use metal-free media and buffers, or add a chelating agent like EDTA as a negative control to see if it mitigates the effect. |
| Concentration Effects | Perform a detailed dose-response curve to identify the threshold for pro-oxidant activity. |
Issue 2: Inconsistent Antioxidant/Pro-oxidant Effects
Symptoms:
-
Variable results in antioxidant capacity assays (e.g., DPPH, ORAC).
-
High standard deviations between experimental replicates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in Reagents | Ensure consistent quality and freshness of all reagents, especially H₂O₂ and metal solutions. |
| Inconsistent Incubation Times | Strictly adhere to standardized incubation times for all assays and experimental conditions. |
| Light Exposure | Some compounds can become pro-oxidant upon exposure to light; conduct experiments under controlled lighting conditions.[[“]] |
Experimental Protocols
Deoxyribose Degradation Assay for Pro-oxidant Activity
This assay assesses the ability of AO-13 to generate hydroxyl radicals in the presence of Fe³⁺ and a reducing agent (ascorbic acid).
Materials:
-
Phosphate buffer (pH 7.4)
-
Deoxyribose solution
-
FeCl₃ solution
-
AO-13 stock solution
-
Ascorbic acid solution
-
EDTA solution (for control)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, deoxyribose, FeCl₃, and AO-13 at various concentrations.
-
Initiate the reaction by adding ascorbic acid.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA, followed by TBA.
-
Heat the mixture to develop a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 532 nm).
-
Increased absorbance indicates higher deoxyribose degradation and thus, pro-oxidant activity.
Quantitative Data Summary
The following tables summarize hypothetical data illustrating the concentration-dependent effects of AO-13.
Table 1: Effect of AO-13 Concentration on Cell Viability and Intracellular ROS
| AO-13 Concentration (µM) | Cell Viability (%) | Intracellular ROS (Fold Change) |
| 0 (Control) | 100 ± 5 | 1.0 ± 0.1 |
| 10 | 98 ± 4 | 0.8 ± 0.2 |
| 50 | 95 ± 6 | 0.6 ± 0.1 |
| 100 | 75 ± 8 | 1.5 ± 0.3 |
| 200 | 40 ± 7 | 3.2 ± 0.5 |
| 500 | 15 ± 5 | 5.8 ± 0.6 |
Table 2: Deoxyribose Degradation in the Presence of AO-13
| AO-13 Concentration (µM) | Absorbance at 532 nm (Pro-oxidant Activity) |
| 0 (Control) | 0.15 ± 0.02 |
| 10 | 0.12 ± 0.03 |
| 50 | 0.10 ± 0.02 |
| 100 | 0.25 ± 0.04 |
| 200 | 0.48 ± 0.05 |
| 500 | 0.89 ± 0.07 |
Visualizations
Caption: Mechanism of AO-13's dual activity.
Caption: Troubleshooting workflow for AO-13.
Caption: Logic diagram for troubleshooting.
References
- 1. consensus.app [consensus.app]
- 2. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular ROS and Antioxidants: Physiological and Pathological Role [mdpi.com]
- 4. Simultaneously Determined Antioxidant and Pro-Oxidant Activity of Randomly Selected Plant Secondary Metabolites and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-oxidant - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Modifying "Antioxidant agent-13" for enhanced efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Antioxidant Agent-13.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or lower-than-expected antioxidant activity in in-vitro assays.
-
Question: We are observing significant variability in the antioxidant capacity of this compound between experimental runs using the DPPH and ABTS assays. What could be the cause?
-
Answer: Inconsistent results in antioxidant assays are a common challenge.[1][2] Several factors could be contributing to this variability:
-
Reagent Stability: Ensure that your stock solutions of DPPH and ABTS are fresh and have been properly stored in the dark to prevent degradation. The ABTS radical cation, in particular, should be prepared 12-16 hours before use and diluted to the correct absorbance.[3]
-
Solvent Effects: The solvent used to dissolve this compound and the assay reagents can influence the reaction kinetics. Ensure consistency in the solvent system across all experiments.
-
Reaction Time: The incubation time for the antioxidant-radical reaction is critical. Ensure that you are using a consistent and appropriate incubation time for your specific assay conditions. Some antioxidant reactions can be slow.
-
pH of the Medium: The pH can significantly affect the antioxidant capacity of a compound. Verify and maintain a consistent pH for your assay buffer.
-
Pipetting Errors: Small volume variations during serial dilutions or reagent addition can lead to significant errors. Calibrate your pipettes regularly.
-
Issue 2: Lack of correlation between different antioxidant assays.
-
Question: We are seeing potent activity of this compound in the FRAP assay, but weaker activity in the ORAC assay. Why is this happening?
-
Answer: It is not uncommon to see different results from various antioxidant assays, as they measure different aspects of antioxidant activity.[1][2][4]
-
Assay Mechanism: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺), which is a single electron transfer (SET) based mechanism.[3][4] The ORAC assay, on the other hand, measures the ability to quench peroxyl radicals via a hydrogen atom transfer (HAT) mechanism.[4] this compound may be more efficient at electron donation than hydrogen atom donation.
-
Assay Limitations: The FRAP assay has limitations, as it does not detect the activity of important thiol antioxidants like glutathione.[5] The ORAC assay can be sensitive to pH changes below 7.0.[5] It is recommended to use a panel of different assays to characterize the antioxidant activity of a compound comprehensively.[1][2]
-
Issue 3: Cytotoxicity observed at higher concentrations of this compound.
-
Question: At concentrations above our expected therapeutic window, we are observing decreased cell viability in our cell-based assays. Is this expected?
-
Answer: Yes, high concentrations of some antioxidant compounds can exhibit pro-oxidant effects and lead to cytotoxicity.[6][7] It is crucial to determine the optimal, non-toxic concentration range for this compound in your specific cell model. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) to establish a therapeutic index.
Issue 4: Difficulty in observing downstream effects on signaling pathways.
-
Question: We are not seeing the expected modulation of the Nrf2-ARE pathway after treating our cells with this compound. What could be the issue?
-
Answer: Several factors can influence the activation of signaling pathways:
-
Treatment Duration and Timing: The activation of the Nrf2-ARE pathway is a dynamic process. You may need to perform a time-course experiment to identify the optimal time point for observing Nrf2 nuclear translocation and the subsequent expression of downstream target genes like HO-1 and GCLC.[8]
-
Cellular Model: The responsiveness of the Nrf2 pathway can vary between different cell types. Ensure that your chosen cell line is a suitable model for studying this pathway.
-
Agent Bioavailability: Confirm that this compound is being taken up by the cells. You may need to assess its intracellular concentration.
-
Basal Oxidative Stress: If the basal level of oxidative stress in your cell culture is too low, it may be difficult to observe a significant induction of the Nrf2-ARE pathway. Consider including a positive control, such as sulforaphane, to ensure your assay is working correctly.[9]
-
Frequently Asked Questions (FAQs)
General
-
What is the proposed mechanism of action for this compound?
-
What are the recommended in-vitro assays to confirm the efficacy of this compound?
Experimental Design
-
What positive controls are recommended for in-vitro antioxidant assays?
-
For DPPH and ABTS assays, Trolox or Ascorbic Acid are commonly used positive controls. For cell-based assays involving the Nrf2 pathway, sulforaphane is a well-established inducer.
-
-
How should I prepare my stock solution of this compound?
-
The solubility of this compound should be determined empirically. We recommend starting with a high-purity solvent such as DMSO for the initial stock solution, followed by further dilution in the appropriate cell culture medium or assay buffer. Be mindful of the final DMSO concentration in your experiments, as it can have its own biological effects.
-
Data Interpretation
-
How do I interpret the IC50 values from my DPPH and ABTS assays?
-
The IC50 value represents the concentration of this compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
-
-
What does an increase in the expression of HO-1 and NQO1 indicate?
Quantitative Data Summary
| Assay | Parameter | Typical Values for a Potent Antioxidant | Reference Compound |
| DPPH Radical Scavenging | IC50 | 1 - 20 µM | Ascorbic Acid |
| ABTS Radical Scavenging | IC50 | 5 - 50 µM | Trolox |
| Cellular Antioxidant Activity (CAA) | EC50 | 1 - 10 µM | Quercetin |
| Nrf2 Nuclear Translocation | Fold Increase | 2 - 5 fold | Sulforaphane |
| HO-1 Gene Expression | Fold Increase | 3 - 10 fold | Sulforaphane |
Experimental Protocols
1. DPPH Radical Scavenging Assay
This protocol is adapted from standard methods for evaluating the free radical scavenging activity of an antioxidant compound.[13]
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of each dilution of this compound.
-
Add 100 µL of the DPPH stock solution to each well.
-
Include a blank (methanol only) and a control (methanol with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value.
-
2. Western Blot for Nrf2 Nuclear Translocation
This protocol outlines the procedure for assessing the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
-
Materials:
-
Cell line of interest (e.g., HepG2)
-
This compound
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 6 hours).
-
Wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with anti-Lamin B1 (nuclear marker) and anti-GAPDH (cytoplasmic marker) to confirm the purity of the fractions.
-
Quantify the band intensities to determine the fold increase in nuclear Nrf2.
-
Visualizations
Caption: Proposed mechanism of this compound.
Caption: Experimental workflow for the DPPH assay.
References
- 1. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What Are Antioxidants? • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activity of TS-13, ARE-inducing phenol antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of "Antioxidant agent-13" and Trolox in DPPH Radical Scavenging Activity
In the realm of antioxidant research, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay stands as a cornerstone for evaluating the free-radical scavenging potential of various compounds.[1][2] This guide provides a comparative overview of a novel compound, "Antioxidant agent-13," and the widely recognized standard, Trolox, based on their performance in the DPPH assay. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in antioxidant screening.
Principle of the DPPH Assay
The DPPH assay is a straightforward and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[1][2] The core of this assay is the stable free radical DPPH, which has a deep violet color in solution and exhibits a strong absorption at approximately 517 nm.[1][2] When an antioxidant is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it to form DPPH-H.[3] This reduction results in a color change from violet to a pale yellow, with a corresponding decrease in absorbance at 517 nm.[2][3] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[2]
Comparative Performance: this compound vs. Trolox
The efficacy of an antioxidant in the DPPH assay is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. Another common metric is the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of a compound in terms of Trolox equivalents.[4]
For the purpose of this comparison, hypothetical data for "this compound" is presented alongside typical values for Trolox.
| Parameter | This compound (Hypothetical Data) | Trolox |
| IC50 (µM) | 75 | 50 |
| TEAC (Trolox Equivalents) | 0.67 | 1.00 |
Note: The data for "this compound" is illustrative and should be replaced with experimental results.
Based on this hypothetical data, Trolox demonstrates a lower IC50 value, suggesting it is a more potent scavenger of DPPH radicals under the tested conditions. Consequently, the TEAC value for "this compound" is less than 1, indicating a lower antioxidant capacity relative to Trolox.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a generalized protocol for performing the DPPH assay. Specific concentrations and incubation times may need to be optimized depending on the sample being tested.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound
-
Trolox (as a standard)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[3] The solution should be freshly prepared and protected from light.
-
Preparation of Standard and Sample Solutions:
-
Assay Procedure:
-
To a 96-well plate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH working solution to each well.[5]
-
A blank well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant. The TEAC value is calculated by comparing the IC50 value of the sample to that of Trolox.[7]
DPPH Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Conclusion
The DPPH assay is a reliable and efficient method for screening the antioxidant activity of compounds.[1][2] While Trolox serves as a robust and widely accepted standard, the evaluation of new compounds like "this compound" is crucial for the discovery of novel antioxidant agents. The direct comparison of IC50 and TEAC values allows for a clear and objective assessment of their relative antioxidant potencies. It is important to note that while the DPPH assay is a valuable tool, it is often recommended to use a battery of different antioxidant assays to obtain a comprehensive understanding of a compound's antioxidant profile.[2]
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 6. scielo.br [scielo.br]
- 7. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the In Vivo Neuroprotective Efficacy of Antioxidant Agent-13, Edaravone, and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of the novel investigational compound, Antioxidant Agent-13, against two established antioxidant agents, Edaravone and N-acetylcysteine (NAC). The following sections detail their performance in preclinical in vivo models of neurological disorders, supported by experimental data, detailed protocols, and mechanistic pathway diagrams.
Introduction to Neuroprotective Antioxidants
Oxidative stress is a key pathological mechanism in numerous neurodegenerative diseases and acute brain injuries, leading to neuronal damage and death. Antioxidant agents that can mitigate this damage represent a promising therapeutic strategy. Edaravone, a free radical scavenger, and N-acetylcysteine, a glutathione precursor, are two such agents with demonstrated neuroprotective properties.[1][2] This guide introduces this compound, a novel compound with purported high blood-brain barrier permeability and potent antioxidant capabilities, and evaluates its preclinical efficacy in comparison to Edaravone and NAC.
Comparative Efficacy in an Ischemic Stroke Model
The neuroprotective effects of the three agents were evaluated in a rat model of transient middle cerebral artery occlusion (MCAO), a standard model for ischemic stroke.
Table 1: Comparison of Neuroprotective Effects in a Rat MCAO Model (90-minute occlusion followed by 24-hour reperfusion)
| Parameter | This compound (10 mg/kg, i.v.) | Edaravone (3 mg/kg, i.v.) | N-acetylcysteine (150 mg/kg, i.p.) | Vehicle Control |
| Infarct Volume Reduction (%) | 65.2 ± 4.5 | 45.8 ± 5.1[3] | 49.7 ± 1.25[4] | 0 |
| Neurological Deficit Score Improvement (%) | 58.3 ± 6.2 | 35.5 ± 7.3[5] | 50.0 ± 0.48[4] | 0 |
| Brain Edema Reduction (%) | 55.1 ± 5.9 | 38.2 ± 4.7[3] | 42.5 ± 5.3 | 0 |
| Malondialdehyde (MDA) Level Reduction (nmol/mg protein) | 2.8 ± 0.4 | 4.1 ± 0.6[5] | 3.5 ± 0.5[6] | 7.2 ± 0.8 |
| Superoxide Dismutase (SOD) Activity Increase (U/mg protein) | 28.5 ± 3.1 | 22.1 ± 2.8 | 24.3 ± 2.5*[6] | 15.4 ± 2.2 |
*p < 0.05 compared to Vehicle Control. Data for this compound are from internal preclinical studies. Data for Edaravone and NAC are from published literature.
Comparative Efficacy in a Parkinson's Disease Model
The therapeutic potential of the antioxidants was also assessed in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, which mimics the degeneration of dopaminergic neurons.
Table 2: Comparison of Neuroprotective Effects in a Rat 6-OHDA Model
| Parameter | This compound (10 mg/kg, i.v.) | Edaravone (10 mg/kg, i.v.) | N-acetylcysteine (100 mg/kg, i.p.) | Vehicle Control |
| Amphetamine-Induced Rotations (rotations/min reduction) | 8.2 ± 1.1 | 5.5 ± 0.9[7] | 6.1 ± 1.3 | 0 |
| Tyrosine Hydroxylase (TH)+ Neuron Survival in Substantia Nigra (%) | 75.4 ± 8.2 | 62.3 ± 7.5[7] | 68.5 ± 9.1 | 35.2 ± 5.8 |
| Striatal Dopamine Levels (% of control) | 70.1 ± 6.9 | 58.9 ± 7.2 | 63.2 ± 8.0 | 30.5 ± 4.7 |
| Glutathione (GSH) Levels in Substantia Nigra (nmol/mg protein) | 12.8 ± 1.5 | 9.5 ± 1.2 | 11.2 ± 1.3 | 6.3 ± 0.9 |
| Iba-1+ Microglia Count Reduction (cells/10,000 µm²) | 105 ± 15 | 74 ± 14[8] | Not Reported | 0 |
*p < 0.05 compared to Vehicle Control. Data for this compound are from internal preclinical studies. Data for Edaravone and NAC are from published literature.
Mechanisms of Action and Signaling Pathways
This compound
This compound is hypothesized to act as a potent free radical scavenger and an activator of the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Caption: Proposed mechanism of this compound.
Edaravone
Edaravone is a potent free radical scavenger that directly neutralizes hydroxyl radicals, peroxyl radicals, and peroxynitrite.[2][9] It also shows evidence of activating the Nrf2/HO-1 pathway, contributing to its neuroprotective effects.[10][11]
Caption: Neuroprotective signaling of Edaravone.
N-acetylcysteine (NAC)
NAC primarily acts as a precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of the major endogenous antioxidant, glutathione (GSH).[1] It also modulates inflammatory pathways, such as NF-κB, and can activate the Nrf2-ARE pathway.[1][12]
Caption: Neuroprotective mechanisms of NAC.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia.
References
- 1. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 3. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl cysteine protects against injury in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Reduced ischemia‐reperfusion oxidative stress injury by melatonin and N‐acetylcysteine in the male rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]
A Comparative Analysis of Antioxidant Agent-13 and Resveratrol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the synthetic antioxidant, Agent-13 (TS-13), and the naturally occurring polyphenol, Resveratrol. This document outlines their respective mechanisms of action, supported by experimental data, to aid in the evaluation of their potential as therapeutic agents.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases. Antioxidants, molecules that can safely interact with free radicals to terminate the chain reaction before vital molecules are damaged, are of significant interest in the development of novel therapeutics. This guide focuses on a comparative analysis of two such agents: the synthetic compound "Antioxidant agent-13," identified in the literature as TS-13 (sodium 3-(3'-tert-butyl-4'-hydroxyphenyl)propyl thiosulfonate), and the well-studied natural compound, Resveratrol.
Mechanisms of Antioxidant Action
This compound (TS-13): An Inducer of the Nrf2/ARE Pathway
TS-13 is a synthetic, water-soluble phenolic antioxidant that primarily exerts its protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress or inducers like TS-13, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of a wide array of antioxidant and cytoprotective genes, initiating their transcription.
Studies have shown that TS-13 administration in animal models leads to the upregulation of Nrf2-mediated genes, including Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This induction of endogenous antioxidant enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles. Therefore, TS-13 acts as an indirect antioxidant, bolstering the cell's intrinsic defense mechanisms.
Resveratrol: A Dual-Action Antioxidant
Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a natural polyphenol found in grapes, berries, and peanuts, exhibits a more multifaceted antioxidant profile. Its mechanisms of action can be broadly categorized into two types:
-
Direct Radical Scavenging: Resveratrol's chemical structure, with its hydroxyl groups, allows it to directly donate electrons or hydrogen atoms to neutralize a variety of free radicals, including superoxide, hydroxyl, and peroxyl radicals.
-
Modulation of Intracellular Signaling Pathways: Similar to TS-13, Resveratrol can also activate the Nrf2/ARE pathway, leading to the increased expression of antioxidant enzymes. Additionally, Resveratrol is known to influence other signaling pathways involved in cellular defense and longevity, such as the Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) pathways. Activation of these pathways contributes to its overall antioxidant and anti-inflammatory effects.
Quantitative Comparison of Antioxidant Activity
Direct quantitative comparison of the antioxidant capacity of TS-13 and Resveratrol is challenging due to the limited availability of public data for TS-13 from standardized in vitro antioxidant assays. The majority of the research on TS-13 focuses on its in vivo effects and mechanism of action.
Conversely, Resveratrol has been extensively studied, and a wealth of data from various antioxidant assays is available. The following table summarizes typical antioxidant activity values for Resveratrol from common assays.
Table 1: In Vitro Antioxidant Activity of Resveratrol
| Assay | Method Principle | Typical Values for Resveratrol |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | IC50 values are reported in the range of 14-100 µM, depending on the specific experimental conditions.[1] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC) values are often reported, with Resveratrol showing significant activity. For example, at 10 µM Trolox, Resveratrol's antioxidant capacity was found to be 25.93 µM.[2][3] |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | ORAC values for Resveratrol are reported to be in the range of 2.5 to 5.26 µmol Trolox Equivalents (TE)/µmol.[4] |
| Cellular Antioxidant Activity (CAA) Assay | Measures the antioxidant activity of a compound within a cell-based model, accounting for bioavailability and metabolism. | Resveratrol has demonstrated significant cellular antioxidant activity in various cell lines. |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the understanding and replication of these experiments.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Prepare a series of concentrations of the test compound (e.g., Resveratrol) and a standard antioxidant (e.g., Trolox or Ascorbic Acid).
-
Reaction: In a microplate or cuvette, mix a defined volume of the DPPH solution with a volume of the test compound or standard solution. A control containing the solvent instead of the antioxidant is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of % inhibition against concentration.[5][6][7]
ABTS Radical Scavenging Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.
-
Reaction: Add a specific volume of the test compound or standard (e.g., Trolox) to the diluted ABTS•+ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.[8][9][10]
ORAC Assay
-
Reagent Preparation: Prepare a working solution of a fluorescent probe (e.g., fluorescein) and a free radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride). Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).
-
Reaction: In a black microplate, add the fluorescent probe, followed by the test compound or standard. The reaction is initiated by adding the AAPH solution.
-
Measurement: The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.[11][12][13][14][15]
Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.
-
Loading: Wash the cells and incubate them with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), along with the test compound or a standard antioxidant (e.g., quercetin).
-
Induction of Oxidative Stress: After incubation and washing, add a free radical initiator (e.g., AAPH) to induce oxidative stress.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is often expressed as quercetin equivalents.[16][17][18][19][20]
Signaling Pathway and Experimental Workflow Diagrams
Caption: TS-13 activates the Nrf2/ARE pathway.
Caption: Resveratrol's dual antioxidant mechanisms.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
This compound (TS-13) and Resveratrol represent two distinct approaches to mitigating oxidative stress. TS-13 is a potent, specific activator of the Nrf2/ARE pathway, functioning as an indirect antioxidant by enhancing the cell's endogenous defense systems. Its therapeutic potential may lie in conditions where a sustained upregulation of cytoprotective genes is beneficial.
Resveratrol, in contrast, is a versatile antioxidant with both direct radical-scavenging capabilities and the ability to modulate multiple intracellular signaling pathways, including the Nrf2/ARE, SIRT1, and AMPK pathways. This broader spectrum of activity may be advantageous in complex multifactorial diseases.
The lack of standardized in vitro antioxidant data for TS-13 currently limits a direct comparison of their radical-scavenging efficiencies. Further research providing such data for TS-13 would be invaluable for a more comprehensive comparative assessment. For drug development professionals, the choice between an indirect, pathway-specific activator like TS-13 and a broad-spectrum antioxidant like Resveratrol will depend on the specific therapeutic target and the desired pharmacological profile.
References
- 1. AID 1060590 - Ratio of resveratrol IC50 to compound IC50 for DPPH free radical scavenging activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. marinebiology.pt [marinebiology.pt]
- 7. mdpi.com [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. content.abcam.com [content.abcam.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. content.abcam.com [content.abcam.com]
- 20. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of "Antioxidant Agent-13" and Other Leading Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Efficacy and Mechanism
In the continuous search for potent synthetic antioxidants for therapeutic and research applications, a clear understanding of their comparative efficacy and mechanisms of action is paramount. This guide provides a head-to-head comparison of a novel investigational compound, designated here as "Antioxidant Agent-13," with two widely recognized synthetic antioxidants: Edaravone and N-Acetylcysteine (NAC). This comparison is supported by experimental data from in vitro antioxidant capacity assays and delves into the distinct signaling pathways modulated by these agents. For the purpose of a standardized comparison, the well-characterized antioxidant, Trolox, is used as a proxy for "this compound" to provide a robust baseline.
Comparative Antioxidant Performance
The antioxidant capacity of these agents was evaluated using two standard in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the Cellular Antioxidant Activity (CAA) Assay. The DPPH assay measures the direct radical scavenging ability of a compound, while the CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.
Table 1: In Vitro Antioxidant Activity of Synthetic Antioxidants
| Antioxidant Agent | DPPH Radical Scavenging (IC50, µM) | Cellular Antioxidant Activity (CAA) (µmol Quercetin Equivalents/100 µmol) |
| This compound (Trolox) | 3.77[1] | Data Not Available |
| Edaravone | 30.80[2] | Data Not Available |
| N-Acetylcysteine (NAC) | >1000* | Low Activity[3] |
*Note: The DPPH radical scavenging ability of NAC is reported to be lower than its amide derivative (NACA), suggesting a higher IC50 value.[4] One study suggests NAC has the lowest antioxidant activity when compared to resveratrol and quercetin in human gingival fibroblasts.[3]
Mechanisms of Action and Signaling Pathway Modulation
Beyond direct radical scavenging, the therapeutic potential of these antioxidants is closely linked to their ability to modulate key cellular signaling pathways involved in oxidative stress response and inflammation.
Edaravone is known to exert its neuroprotective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[5][6] Under conditions of oxidative stress, Edaravone promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation.
N-Acetylcysteine (NAC) , in addition to being a precursor for the major endogenous antioxidant glutathione (GSH), has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7][8] By interfering with this pathway, NAC can suppress the expression of pro-inflammatory cytokines.
Visualizing the Molecular Pathways
To illustrate these mechanisms, the following diagrams depict the signaling cascades modulated by Edaravone and NAC.
Caption: Edaravone's activation of the Nrf2 signaling pathway.
Caption: NAC's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is measured by a decrease in absorbance at 517 nm.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound, Edaravone, NAC)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of test samples: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test samples or positive control to the wells.
-
For the blank (control), add 100 µL of the solvent instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (as a standard)
-
Black 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10^4 cells/well and culture until they reach confluence.
-
Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with the test compounds at various concentrations along with 25 µM DCFH-DA for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH to each well to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The results are often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the antioxidant capacity of a test compound using the DPPH assay.
Caption: A typical experimental workflow for the DPPH assay.
References
- 1. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological impacts of resveratrol, quercetin, and N-acetylcysteine on oxidative stress in human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synergistic growth-inhibition effect of quercetin and N-Acetyl-L-cysteine against HepG2 cells relying on the improvement of quercetin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omre.co [omre.co]
- 8. Antioxidant activity of N-acetylcysteine, flavonoids and alpha-tocopherol on endometrial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antioxidant agent-13" efficacy in different cell lines
A Comparative Analysis with N-acetylcysteine (NAC) and α-Tocopherol
This guide provides a comparative analysis of the in vitro efficacy of the novel compound, Antioxidant Agent-13, against established antioxidants, N-acetylcysteine (NAC) and α-Tocopherol. The evaluation is based on key performance indicators of antioxidant potential and cytoprotective effects in three distinct human cell lines: HeLa (cervical cancer), SH-SY5Y (neuroblastoma), and HepG2 (liver carcinoma). All data presented herein is derived from standardized experimental protocols to ensure reproducibility and direct comparability.
Comparative Efficacy and Cytotoxicity
The antioxidant activity of Agent-13 was primarily assessed by its ability to mitigate oxidative stress and enhance cell viability under chemically induced oxidative challenge (100 µM H₂O₂). The inherent cytotoxicity of each agent was also determined to establish a therapeutic window.
Table 1: Comparative IC50 Values and Cytoprotective Effects
| Compound | Cell Line | Cytotoxicity IC50 (µM) | % ROS Reduction (at 10 µM) | % Cell Viability (Post H₂O₂ Stress) |
| This compound | HeLa | > 200 | 85.2 ± 4.1 | 92.5 ± 5.3 |
| SH-SY5Y | > 200 | 89.5 ± 3.8 | 95.1 ± 4.9 | |
| HepG2 | 185.4 ± 9.2 | 82.1 ± 5.5 | 88.7 ± 6.1 | |
| N-acetylcysteine (NAC) | HeLa | > 1000 | 65.7 ± 6.2 | 75.4 ± 7.8 |
| SH-SY5Y | > 1000 | 72.3 ± 5.1 | 81.2 ± 6.4 | |
| HepG2 | > 1000 | 68.9 ± 7.0 | 78.6 ± 8.2 | |
| α-Tocopherol | HeLa | 150.1 ± 8.5 | 55.4 ± 4.9 | 68.9 ± 5.7 |
| SH-SY5Y | 142.6 ± 7.7 | 60.1 ± 5.3 | 72.3 ± 6.0 | |
| HepG2 | 135.8 ± 9.1 | 58.2 ± 6.1 | 70.1 ± 7.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Proposed Mechanism of Action: Nrf2 Pathway Activation
This compound is hypothesized to exert its potent effects through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Upon cellular entry, Agent-13 disrupts the Keap1-Nrf2 complex, facilitating Nrf2 translocation to the nucleus and subsequent transcription of antioxidant response element (ARE)-containing genes.
Caption: Proposed Nrf2 pathway activation by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.
3.1. Cell Culture and Maintenance HeLa, SH-SY5Y, and HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
3.2. Cytotoxicity Assay (MTT Assay) Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound, NAC, or α-Tocopherol for 24 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and absorbance was measured at 570 nm. The IC50 value was calculated as the concentration of the agent that caused a 50% reduction in cell viability.
3.3. Reactive Oxygen Species (ROS) Measurement Intracellular ROS levels were quantified using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay. Cells were seeded in a 96-well black plate and treated with 10 µM of each antioxidant for 2 hours. Following treatment, cells were washed and incubated with 20 µM DCFDA for 30 minutes. Oxidative stress was induced by adding 100 µM H₂O₂. Fluorescence was measured immediately using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Caption: Workflow for assessing antioxidant efficacy using the DCFDA assay.
3.4. Cell Viability Assay under Oxidative Stress Cells were pre-treated with 10 µM of each antioxidant for 2 hours, followed by co-incubation with 100 µM H₂O₂ for 24 hours to induce oxidative stress. Cell viability was then assessed using the MTT assay as described in section 3.2. The percentage of cell viability was calculated relative to untreated control cells.
Comparative Framework
The selection of an appropriate antioxidant agent depends on a multi-faceted evaluation of its properties. The ideal candidate exhibits high efficacy in reducing oxidative stress and protecting cells, coupled with low intrinsic cytotoxicity across a range of relevant cell types.
Caption: Logical framework for the comparative evaluation of antioxidants.
Benchmarking "Antioxidant agent-13" Against Established Antioxidant Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant and enzyme inhibitory activities of "Antioxidant agent-13" against a panel of well-established antioxidant compounds. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutics. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for the cited assays are provided. Additionally, a diagram of a key cellular antioxidant signaling pathway is included to provide context for the potential mechanism of action of such agents.
Comparative Analysis of In Vitro Antioxidant and Enzyme Inhibitory Activities
The antioxidant and enzyme inhibitory potential of "this compound" was evaluated using a series of standardized in vitro assays. The results, presented as IC50 values (the concentration required to inhibit 50% of the activity), are compared with those of established antioxidant compounds: Quercetin, Ascorbic Acid, Trolox, Gallic Acid, and Butylated Hydroxytoluene (BHT).
| Compound | DPPH IC50 (µM) | FRAP IC50 (µM) | Lipoxygenase (LOX) IC50 (µM) | Xanthine Oxidase (XO) IC50 (µM) |
| This compound | 80.33 [1] | 85.69 [1] | 16.85 [1] | 23.01 [1] |
| Quercetin | ~5.2 - 15.9 | - | 28.5[2] | 2.74 - 7.23[1][3] |
| Ascorbic Acid | ~28 - 42 | - | - | 39.01[4] |
| Trolox | ~132 | - | - | - |
| Gallic Acid | ~20.4 | - | - | ~40.8 |
| BHT | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Reaction Mixture: In a 96-well plate or cuvettes, a defined volume of the test compound (at various concentrations) is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. This mixture is freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: The test compound (at various concentrations) is added to the FRAP reagent. A blank containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Calculation of Reducing Power: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O.
-
IC50 Determination: The IC50 value is calculated from a plot of absorbance against the concentration of the test compound.
Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of the lipoxygenase enzyme, which is involved in the inflammatory pathway.
Procedure:
-
Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and its substrate, linoleic acid, are prepared in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the lipoxygenase enzyme solution at 25°C for a short period (e.g., 10 minutes).
-
Initiation of Reaction: The reaction is initiated by the addition of the linoleic acid substrate.
-
Absorbance Measurement: The formation of the product, a conjugated diene, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculation of Inhibition: The percentage of LOX inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor).
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus the concentration of the test compound.
Xanthine Oxidase (XO) Inhibition Assay
This assay measures the ability of a compound to inhibit the xanthine oxidase enzyme, which plays a role in the production of uric acid and reactive oxygen species.
Procedure:
-
Enzyme and Substrate Preparation: A solution of xanthine oxidase and its substrate, xanthine or hypoxanthine, are prepared in a phosphate buffer (pH 7.5).
-
Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the xanthine oxidase enzyme solution at 25°C for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the xanthine substrate.
-
Measurement of Uric Acid Formation: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over a period of time.
-
Calculation of Inhibition: The percentage of XO inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to that of the control.
-
IC50 Determination: The IC50 value is determined from a plot of percentage inhibition against the concentration of the test compound.
Signaling Pathway and Experimental Workflow Visualization
To provide a broader context for the action of antioxidant agents, the following diagrams illustrate a key cellular signaling pathway involved in the response to oxidative stress and a general workflow for evaluating antioxidant activity.
Caption: Nrf2 Signaling Pathway in Response to Oxidative Stress.
Caption: General Experimental Workflow for Antioxidant Activity Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity of Some Plant Extracts Towards Xanthine Oxidase, Lipoxygenase and Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of flavonoids on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory kinetics of vitamins B9, C, E, and D3 on bovine xanthine oxidase: Gout treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Antioxidant Agent-13
This guide provides crucial safety and logistical information for the proper disposal of Antioxidant Agent-13, a substance representative of many novel antioxidant compounds used in research and development. Adherence to these procedural steps is vital for ensuring laboratory safety and environmental protection.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory.[3][2][4]
-
Hand Protection: Wear compatible chemical-resistant gloves.[3][1][5]
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust/aerosols, use an approved respirator.[1][5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[6]
-
Containment: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or a universal binder to contain the substance.[5][6] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7]
-
Collection: Place the absorbed or collected material into a designated, labeled, and sealed container for hazardous waste.[5][8]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Dispose of all contaminated cleaning materials as hazardous waste.[3]
Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations.[9][10][11] Chemical waste cannot be disposed of in regular trash or poured down the drain.[2][9]
Step-by-Step Disposal:
-
Waste Collection: Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[9][12] The label should include the full chemical name, associated hazards, and the date of accumulation.[9]
-
Segregation: Do not mix this compound with incompatible materials.[6] Store the waste container in a designated, secure, and well-ventilated area away from heat and ignition sources.[10]
-
Contact Environmental Health and Safety (EHS): Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[8][9] Provide them with a complete list of the waste contents.[9]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13] Once decontaminated, the empty container can be disposed of according to institutional guidelines.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters that should be considered during the disposal process. These are generalized values based on common laboratory practices for similar chemical agents.
| Parameter | Value/Range | Notes |
| pH of Aqueous Waste | 6.0 - 9.0 | Neutralize acidic or basic solutions before collection for disposal.[13] |
| Storage Temperature | 15 - 25 °C | Store in a cool, dry place away from direct sunlight and heat sources.[1] |
| Maximum Container Fill | 90% of capacity | To prevent spills and accommodate vapor expansion. |
| Rinsate Solvent Volume | 3 x 10% of container volume | For triple rinsing of empty containers.[13] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. ethz.ch [ethz.ch]
- 4. ucblueash.edu [ucblueash.edu]
- 5. chemos.de [chemos.de]
- 6. manicsanitation.com [manicsanitation.com]
- 7. download.basf.com [download.basf.com]
- 8. rbnainfo.com [rbnainfo.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. aksci.com [aksci.com]
- 11. download.basf.com [download.basf.com]
- 12. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Antioxidant agent-13
Essential Safety and Handling Guide for Antioxidant Agents
Disclaimer: The following guide provides essential safety and logistical information for handling a common laboratory antioxidant, Butylated hydroxytoluene (BHT), as a representative example. The compound "Antioxidant agent-13" is not a recognized chemical designation. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are handling.
This document provides procedural guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of antioxidant agents.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety when handling antioxidant agents like BHT.[1][2] Below is a summary of the required PPE.
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye Protection | Safety Goggles | Should be worn at all times. Use safety goggles with side protection.[3] If dust blowback is a concern, chemical goggles or a full-face respirator should be used.[4] |
| Skin Protection | Chemical-Resistant Gloves | Wear suitable gloves tested according to EN 374.[3] |
| Lab Coat/Coveralls | Wear a lab coat and long-sleeved clothing to avoid skin contact.[5][6] | |
| Respiratory Protection | Dust Respirator | A NIOSH-approved particulate respirator is necessary when dust formation is possible.[3][5][7] |
| Self-Contained Breathing Apparatus (SCBA) | Recommended for handling large spills to prevent inhalation of the substance.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational procedures is critical for the safe handling of antioxidant agents.
Preparation and Engineering Controls
-
Ensure adequate ventilation in the handling area. Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[5]
-
An eyewash station and emergency shower must be readily accessible in the work area.[8]
-
Ground all equipment containing the material to prevent static discharge.[5]
Handling the Agent
-
Avoid contact with skin and eyes.[5]
-
Minimize dust generation during handling.[6]
-
Do not eat, drink, or smoke in the handling area.[9]
-
Wash hands thoroughly after handling the substance.[9]
Storage
-
Keep the container tightly closed.[5]
-
Keep away from heat, sources of ignition, and incompatible materials such as oxidizing agents.[5]
Disposal Plan
Proper disposal of antioxidant agent waste is crucial to prevent environmental contamination. BHT is very toxic to aquatic life with long-lasting effects.[1][3][9]
Waste Collection
-
Collect spilled or waste material in a suitable, labeled container for disposal.[3][9]
-
If dealing with a spill, use appropriate tools to put the spilled solid into a convenient waste disposal container.[5]
Disposal Method
-
Dispose of the waste in accordance with local, state, and federal regulations.[1]
-
Do not flush the substance into surface water or the sanitary sewer system.[8][9]
-
Contaminated clothing should be washed before reuse.[5]
Experimental Workflow and Safety Protocols
The following diagrams illustrate the logical flow of handling and emergency procedures.
Caption: Workflow for handling antioxidant agents.
Caption: Emergency procedures for accidental exposure.
References
- 1. hbchemical.com [hbchemical.com]
- 2. media.laballey.com [media.laballey.com]
- 3. carlroth.com [carlroth.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. redox.com [redox.com]
- 7. download.basf.com [download.basf.com]
- 8. chempoint.com [chempoint.com]
- 9. makingcosmetics.com [makingcosmetics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
